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  • Product: Hemiacetylcarnitinium
  • CAS: 104928-58-7

Core Science & Biosynthesis

Foundational

Thermodynamic stability of hemiacetylcarnitinium derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Hemiacetylcarnitinium Derivatives Abstract L-carnitine and its acyl derivatives are pivotal to cellular energy metabolism, primarily facilitating the transpor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Hemiacetylcarnitinium Derivatives

Abstract

L-carnitine and its acyl derivatives are pivotal to cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The chemical modification of these molecules is a subject of intense research, particularly in the fields of drug delivery and metabolic studies. This technical guide provides a comprehensive examination of the thermodynamic stability of a specific, yet underexplored class of compounds: hemiacetylcarnitinium derivatives. These derivatives, formed by the reversible reaction of the hydroxyl group of carnitine with an aldehyde or ketone, present a unique chemical challenge and opportunity due to the inherent instability of the hemiacetal linkage. We will explore the theoretical principles governing their stability, present detailed experimental protocols for their quantitative assessment, and discuss the implications for researchers, scientists, and drug development professionals.

Introduction: Bridging Metabolism and Reversible Chemistry

The Central Role of Carnitine

L-carnitine (3-hydroxy-4-N-trimethylammoniobutanoate) is a conditionally essential nutrient vital for intermediary metabolism.[3][4] Its most recognized function is to shuttle long-chain fatty acids across the inner mitochondrial membrane, a rate-limiting step in fatty acid oxidation.[2][5] Carnitine and its esterified forms, known as acylcarnitines, also play roles in modulating the intramitochondrial acyl-CoA/CoA ratio, storing energy as acetyl-L-carnitine, and removing toxic acyl groups from the cell.[1][6] Given this central metabolic role, carnitine derivatives are frequently investigated as therapeutic agents for a range of pathologies, including cardiovascular diseases, insulin resistance, and neurodegenerative disorders.[2][3][6]

The Hemiacetal Functional Group: A Primer on Stability

A hemiacetal is formed from the nucleophilic addition of an alcohol to the carbonyl carbon of an aldehyde or ketone.[7][8][9] This reaction is reversible, and the resulting hemiacetal exists in a dynamic equilibrium with its parent compounds.[8][10]

Caption: General equilibrium of hemiacetal formation.

The thermodynamic stability of the hemiacetal is generally low for simple acyclic structures, with the equilibrium favoring the starting materials.[8] However, stability is dramatically enhanced when the reacting alcohol and carbonyl groups are part of the same molecule, leading to the formation of low-strain five- or six-membered cyclic hemiacetals.[9][11][12][13] This intramolecular advantage is the reason why sugars like glucose exist predominantly in their cyclic hemiacetal form in solution.[12][14]

Defining Hemiacetylcarnitinium Derivatives

For the purpose of this guide, a hemiacetylcarnitinium derivative is defined as a compound formed through the reversible, covalent addition of the C3-hydroxyl group of carnitine to the carbonyl carbon of an aldehyde or ketone. The resulting structure contains a hemiacetal functional group and retains the quaternary ammonium cation ("-ium") of the carnitine backbone. These derivatives are of interest as potential prodrugs, where carnitine acts as a carrier for a bioactive aldehyde, or as transient metabolic intermediates. Their efficacy and very existence are dictated by their thermodynamic stability.

Theoretical Framework for Thermodynamic Stability

The stability of a hemiacetylcarnitinium derivative is not an absolute property but rather the position of the equilibrium between the derivative and its precursors (carnitine and the carbonyl compound). This is governed by fundamental thermodynamic principles.

Principles of Chemical Equilibrium

The formation of a hemiacetylcarnitinium derivative can be represented as:

L-Carnitine + R-CHO ⇌ Hemiacetylcarnitinium

The spontaneity and position of this equilibrium are determined by the change in Gibbs Free Energy (ΔG°), which is related to the equilibrium constant (Keq) by the equation:

ΔG° = -RT ln(Keq)

Where R is the gas constant and T is the temperature in Kelvin.

  • A negative ΔG° (Keq > 1) indicates the hemiacetal is thermodynamically favored at equilibrium.

  • A positive ΔG° (Keq < 1) indicates the starting materials are favored.

The Gibbs free energy is further composed of enthalpic (ΔH°) and entropic (ΔS°) contributions: ΔG° = ΔH° - TΔS° .

  • ΔH° (Enthalpy): Represents the change in bond energies. Hemiacetal formation is typically an exothermic process (negative ΔH°).[15]

  • ΔS° (Entropy): Represents the change in disorder. The combination of two molecules into one results in a decrease in entropy (negative ΔS°), which is thermodynamically unfavorable.

Structural Determinants of Stability

The balance between enthalpy and entropy is highly sensitive to the molecular structure of the reactants.

Structural Factor Influence on Hemiacetal Stability Causality
Intramolecular Cyclization Greatly IncreasesThe entropic penalty is minimized as the reacting groups are already part of the same molecule, making the reaction pseudo-intramolecular and highly favorable for 5- and 6-membered rings.[9][12][13]
Electronic Effects Increases with electron-withdrawing groups (EWGs) on the carbonyl reactant.EWGs on the aldehyde/ketone increase the electrophilicity (positive character) of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol and stabilizing the resulting adduct.[15][16]
Steric Hindrance Decreases with bulky groups on either reactant.Large, bulky substituents near the reaction center create steric repulsion in the more crowded sp3-hybridized hemiacetal structure compared to the sp2-hybridized carbonyl, shifting the equilibrium to the left.[10]
Intramolecular H-Bonding Potentially IncreasesThe presence of functional groups capable of forming internal hydrogen bonds can stabilize the three-dimensional conformation of the hemiacetal, providing an additional enthalpic advantage.[17][18]
Solvent and pH Effects

The formation and degradation of hemiacetals are subject to both acid and base catalysis.[19] The stability of hemiacetylcarnitinium derivatives is therefore highly dependent on the pH of the medium. The rate of equilibration is typically slowest near neutral pH and increases under acidic or basic conditions. The polarity of the solvent can also influence the equilibrium position by differentially solvating the reactants and products.

Experimental Assessment of Stability

A multi-faceted approach combining synthesis, spectroscopy, and chromatography is required for a robust evaluation of hemiacetylcarnitinium stability.

Caption: Workflow for assessing hemiacetylcarnitinium stability.

Synthesis and Isolation

The primary challenge in studying these derivatives is their potential instability. Synthesis must be performed under mild, controlled conditions, often at low temperatures and neutral pH, to favor formation and minimize immediate degradation.

Exemplary Protocol: Synthesis of a Model Hemiacetylcarnitinium Chloride

  • Reactant Preparation: Dissolve 1.0 equivalent of L-carnitine hydrochloride in a minimal amount of a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).

  • Carbonyl Addition: Cool the solution to 0-4 °C in an ice bath. Add 1.1 equivalents of the desired aldehyde (e.g., acetaldehyde) dropwise with gentle stirring.

  • Equilibration: Seal the reaction vessel and allow it to stir at a controlled temperature (e.g., 4 °C or room temperature) for a predefined period (e.g., 2-24 hours) to reach equilibrium.

  • Direct Analysis: Due to their labile nature, hemiacetals are often difficult to isolate.[16] The most effective strategy is to analyze the equilibrium mixture directly using spectroscopic methods like NMR. Attempted purification via chromatography may perturb the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for studying chemical equilibria in solution without disturbing them. It allows for the direct observation and quantification of all species present.

Protocol 3.2.1: Determining Equilibrium Constants (Keq) via ¹H NMR

  • Causality: This protocol leverages the fact that protons in different chemical environments (e.g., the aldehyde, carnitine, and the hemiacetal) will have distinct and quantifiable signals in the ¹H NMR spectrum. The ratio of their integrals directly reflects their molar ratio at equilibrium.

  • Sample Preparation: Following the synthesis protocol (3.1), transfer an aliquot of the equilibrated reaction mixture to an NMR tube. Add a precise amount of a deuterated solvent (e.g., CD₃CN, D₂O) for the field lock.

  • Internal Standard: Add a known quantity of an inert internal standard (e.g., dimethyl sulfoxide) with a signal that does not overlap with other resonances. This allows for the precise determination of concentrations.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum at a constant, known temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) between scans (typically 5 times the longest T1 relaxation time) to allow for full magnetization recovery, ensuring accurate signal integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integration and Calculation:

    • Identify a characteristic, well-resolved signal for the aldehyde (e.g., the aldehydic proton at ~9-10 ppm), free carnitine, and the newly formed hemiacetal (e.g., the C-H proton on the hemiacetal carbon, often at ~4-6 ppm).

    • Integrate these signals. Normalize the integrals to the number of protons they represent.

    • Calculate the concentration of each species relative to the internal standard.

    • Calculate Keq using the formula: Keq = [Hemiacetylcarnitinium] / ([L-Carnitine] * [Aldehyde])

Protocol 3.2.2: Determining Thermodynamic Parameters via Variable Temperature (VT) NMR

  • Causality: By measuring Keq at several different temperatures, one can construct a van't Hoff plot, which graphically relates ln(Keq) to the inverse of the temperature (1/T). The slope and intercept of this plot are directly related to ΔH° and ΔS°, respectively, providing deep insight into the thermodynamic drivers of the equilibrium.

  • Setup: Use the sample prepared in 3.2.1 in a spectrometer equipped with a variable temperature controller.

  • Temperature Equilibration: Set the first temperature (e.g., 283 K) and allow the sample to equilibrate for 10-15 minutes until the temperature is stable.

  • Acquisition Series: Acquire a quantitative ¹H NMR spectrum as described in 3.2.1.

  • Repeat: Increase the temperature in controlled increments (e.g., 10 K) up to a maximum reasonable temperature (e.g., 323 K), repeating steps 2 and 3 at each increment.

  • Analysis:

    • Calculate Keq for each temperature.

    • Plot ln(Keq) on the y-axis versus 1/T (in Kelvin⁻¹) on the x-axis.

    • Perform a linear regression on the data points. The resulting line follows the van't Hoff equation: ln(Keq) = (-ΔH°/R)(1/T) + (ΔS°/R)

    • Calculate ΔH° from the slope: ΔH° = -slope × R

    • Calculate ΔS° from the y-intercept: ΔS° = intercept × R

Mass Spectrometry (MS) and Chromatography

While NMR excels at analyzing the equilibrium state, LC-MS is the preferred tool for studying the kinetics of degradation under specific conditions, such as in simulated biological fluids.[1][20][21]

Protocol 3.3.1: LC-MS/MS Analysis for Degradation Kinetics

  • Causality: This method uses the high sensitivity and specificity of tandem mass spectrometry to measure the concentration of the parent hemiacetylcarnitinium derivative and its degradation product (L-carnitine) over time.[22] This allows for the determination of the degradation rate constant (k) and half-life (t½).

  • System Setup: Develop an LC-MS/MS method using a suitable column (e.g., HILIC for polar analytes) and mobile phase.[22] Optimize MS parameters for both L-carnitine and the target hemiacetylcarnitinium derivative using pure standards if possible. Define specific parent ion → fragment ion transitions (Multiple Reaction Monitoring, MRM) for unambiguous quantification.

  • Reaction Initiation: Prepare a stock solution of the hemiacetylcarnitinium derivative in a stable solvent (e.g., anhydrous acetonitrile). Initiate the degradation experiment by diluting an aliquot of the stock solution into a pre-heated reaction buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

  • Time-Point Sampling: At specified time intervals (t = 0, 5, 15, 30, 60, 120 min, etc.), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with 0.1% formic acid) to precipitate proteins and halt further degradation.

  • Sample Preparation: Centrifuge the quenched samples to remove precipitates. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Generate a standard curve for L-carnitine.

    • Quantify the concentration of the hemiacetylcarnitinium derivative (by its MRM transition) and L-carnitine at each time point.

    • Plot the natural logarithm of the hemiacetylcarnitinium concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The rate constant (k) is the negative of the slope.

    • The half-life (t½) can be calculated as: t½ = 0.693 / k

Implications for Research and Drug Development

Understanding the thermodynamic stability of hemiacetylcarnitinium derivatives is critical for their practical application.

  • Prodrug Design: The hemiacetal linkage can serve as a labile promoiety. By carefully selecting the carbonyl component (e.g., using aldehydes with different electronic and steric properties), the stability of the derivative can be tuned. This allows for the design of carnitine-based prodrugs that are stable in a formulation but degrade at a predictable rate under physiological conditions (pH 7.4, 37 °C) to release a bioactive aldehyde and L-carnitine.

  • Metabolic Studies: Acylcarnitine profiling by mass spectrometry is a cornerstone of newborn screening and metabolic research.[1][5] The potential for carnitine to form adducts with endogenous aldehydes (e.g., those generated during oxidative stress) could represent a previously unknown metabolic pathway or detoxification mechanism. The methods described herein are essential for identifying and validating such transient species.

  • Formulation Science: For any potential therapeutic use, quantitative stability data (ΔG°, ΔH°, t½ at various pH values) is non-negotiable. This information directly informs the selection of formulation excipients, storage conditions (e.g., temperature, pH), and ultimately, the shelf-life of a drug product.

Conclusion

The study of hemiacetylcarnitinium derivatives lies at the intersection of classical physical organic chemistry and modern metabolic science. Their thermodynamic stability is not a fixed attribute but a dynamic equilibrium governed by a delicate interplay of structural, electronic, and environmental factors. A rigorous, quantitative assessment of this stability requires a synergistic application of NMR spectroscopy for thermodynamic analysis and LC-MS/MS for kinetic profiling. The protocols and theoretical framework presented in this guide provide a robust foundation for researchers to explore these fascinating derivatives, paving the way for novel therapeutic strategies and a deeper understanding of carnitine biochemistry.

References

  • Kovács, Z., et al. (2019). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PMC. Available at: [Link]

  • Bevital (2019). Review: Mass Spectrometric Analysis of L-carnitine and its Esters. Available at: [Link]

  • Martin, C., et al. (2020). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. MDPI. Available at: [Link]

  • Biochemistry (2021). How to Understand HemiAcetals and HemiKetals in Carbohydrate Chemistry. YouTube. Available at: [Link]

  • Various Authors (2018). Why are hemiacetals unstable?. Quora. Available at: [Link]

  • Sobhi, H. F. Synthesis and spectroscopic characterization of acyl carnitine derivatives, for the diagnosis of fatty acid β-oxidation disorder. Hilaris Publisher. Available at: [Link]

  • Sobhi, H. F. Synthesis & spectroscopic characterization of acyl carnitine deri. TSI Journals. Available at: [Link]

  • Kresge, A. J., & Sagatys, D. S. (1971). Kinetics of hydrolysis of acetaldehyde ethyl hemiacetal in aqueous solution. Journal of the American Chemical Society. Available at: [Link]

  • Long, C., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. Available at: [Link]

  • Dauphin, G., & Veschambre, H. (1991). Study of a delta-hydroxy ketone-hemiketal equilibrium by 2D-NMR exchange spectroscopy for the antibiotic grisorixin: involvement in cationic transport through membranes. PubMed. Available at: [Link]

  • University Course Material. Chapter 21: Addition of Alcohols. Available at: [Link]

  • Baker, B. R., & Mah, S. P. (1969). Synthesis of isomers of acetylcarnitylcholine and other carnitine derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Pearson. Hemiacetal Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Re-Poole, C., et al. (2011). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]

  • Hall, IV, W. A., & Johnston, M. V. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Taylor & Francis Online. Available at: [Link]

  • Long, C., et al. (2010). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Journal of Chromatographic Science. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2017). l-carnitine: Nutrition, pathology, and health benefits. PMC. Available at: [Link]

  • Öztürk, T., et al. (2020). Spectroscopic and Computational Study of Hydrate vs. Hemiacetal Equilibria in 6,7-Epoxy-6,7-Dihydroquinoline-5,8-Dione. DergiPark. Available at: [Link]

  • Silla, E., & Tuñón, I. (2012). Mechanisms of Formation of Hemiacetals: Intrinsic Reactivity Analysis. accedaCRIS. Available at: [Link]

  • Przystas, T. J., & Fife, T. H. (1985). The mechanism of hemiacetal decomposition. Substituent effects in breakdown of substituted benzaldehyde ethyl hemiacetals. Journal of the American Chemical Society. Available at: [Link]

  • Khan Academy. Cyclic hemiacetals and hemiketals. Available at: [Link]

  • Kumar, S., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • Coufal, R., et al. Hemiacetal-Based Dynamic Systems: A New Mechanistic Insight. The Royal Society of Chemistry. Available at: [Link]

  • Heikkilä, T., et al. (2006). A process for the preparation of carnitine esters and their use. Google Patents.
  • LibreTexts Chemistry (2022). 10.3: Hemiacetals, Hemiketals, and Hydrates. Available at: [Link]

  • ResearchGate. Hemi-acetal formation by addition of methanol to aldehydes. Available at: [Link]

  • Ashenhurst, J. (2026). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2017). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Journal of Traditional and Complementary Medicine. Available at: [Link]

  • Linus Pauling Institute. L-Carnitine. Available at: [Link]

  • Wikipedia. Hemiacetal. Available at: [Link]

  • Wikipedia. Acetylcarnitine. Available at: [Link]

  • Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. PMC. Available at: [Link]

  • The Organic Chemistry Tutor (2021). Intramolecular Hemiacetal Formation. YouTube. Available at: [Link]

  • Li, Z., et al. (2020). The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks. RSC Publishing. Available at: [Link]

  • Jabłoński, M. (2021). Intramolecular Hydrogen Bonding 2021. PMC. Available at: [Link]

  • Nada, M. A., et al. (1998). Analysis of carnitine esters by radio-high performance liquid chromatography in cultured skin fibroblasts from patients with mitochondrial fatty acid oxidation disorders. PubMed. Available at: [Link]

Sources

Exploratory

Biological Mechanisms of Hemiacetylcarnitinium Transport and Catalytic Inhibition

Executive Summary Hemiacetylcarnitinium (HAC) represents a pivotal molecular probe in the study of bioenergetics, specifically designed as a transition-state analog for the reaction catalyzed by Carnitine Acetyltransfera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hemiacetylcarnitinium (HAC) represents a pivotal molecular probe in the study of bioenergetics, specifically designed as a transition-state analog for the reaction catalyzed by Carnitine Acetyltransferase (CAT/CrAT). Unlike standard carnitine esters which function as metabolic substrates, HAC is a stable mimic of the tetrahedral intermediate formed during the transfer of the acetyl group between Coenzyme A (CoA) and carnitine.

This guide dissects the dual "transport" mechanisms relevant to HAC:

  • Membrane Translocation: The vectoral transport of HAC across the plasma and mitochondrial membranes via organic cation transporters (OCTN2) and the Carnitine-Acylcarnitine Translocase (CACT).

  • Acetyl Group Transfer (Catalytic Transport): The mechanistic inhibition of the acetyl-moiety transfer within the mitochondrial matrix, providing a "freeze-frame" of the catalytic transition state.

Molecular Architecture & Mechanistic Basis[1][2]

Structural Mimicry

The biological activity of hemiacetylcarnitinium is dictated by its structure: (2S,6R:2R,6S)-6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium chloride .[1][2]

  • Physiological Substrate: The enzymatic reaction of CAT involves the nucleophilic attack of the carnitine hydroxyl group on the thioester carbonyl of Acetyl-CoA.[3] This forms a transient, unstable tetrahedral intermediate .

  • HAC Design: HAC cyclizes the carnitine backbone into a morpholinium ring containing a hemiacetal hydroxyl. This structure is electronically and sterically identical to the high-energy transition state but is chemically stable.

  • Result: The enzyme binds HAC with high affinity (acting as a competitive inhibitor) but cannot resolve the reaction, effectively "jamming" the catalytic machinery.

Specificity Profile

Data indicates high specificity for short-chain acyltransferases.

Enzyme TargetInteraction TypeKi (Inhibition Constant)Mechanism
Carnitine Acetyltransferase (CAT) Potent Competitive Inhibitor~0.89 mM (Pigeon Breast)~4.72 mM (Rat Liver)Mimics Transition State
Carnitine Palmitoyltransferase (CPT) No Inhibition / Non-substrateN/ASteric exclusion due to short-chain specificity
Choline Acetyltransferase Negligible> 10 mMLack of recognition motif

Membrane Transport Mechanisms (Translocation)

For HAC to inhibit mitochondrial CAT, it must traverse two membrane barriers. Its cationic nature prevents passive diffusion; thus, it hijacks the endogenous carnitine transport infrastructure.

Plasma Membrane Entry: The OCTN2 Gateway

HAC enters the cell via the Novel Organic Cation Transporter 2 (OCTN2/SLC22A5) .

  • Mechanism: Na⁺-dependent symport.

  • Driving Force: The inward Na⁺ gradient maintained by Na⁺/K⁺-ATPase.

  • Validation: Competitive inhibition studies show that high concentrations of HAC reduce L-carnitine uptake, confirming shared occupancy of the OCTN2 recognition site.

Mitochondrial Entry: The CACT Antiport

Once cytosolic, HAC targets the Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) on the inner mitochondrial membrane (IMM).

  • Mechanism: Obligatory antiport (exchange diffusion).

  • Stoichiometry: 1:1 exchange (e.g., HAC entering / Carnitine exiting).

  • Kinetic Implication: Because HAC is a zwitterionic analog (similar to carnitine), it is recognized by CACT. However, its transport rate is significantly slower than physiological L-carnitine, often making it a "transport inhibitor" by occupying the carrier for prolonged periods.

Visualization of the Transport Pathway

HAC_Transport_Pathway Extracellular Extracellular Space OCTN2 OCTN2 (SLC22A5) Na+/HAC Symporter Extracellular->OCTN2 HAC (Substrate) Cytosol Cytosol (HAC Accumulation) Porin VDAC (Porin) Outer Mito Membrane Cytosol->Porin Passive Diffusion MitoMatrix Mitochondrial Matrix (Target: CAT Enzyme) CAT Carnitine Acetyltransferase (Inhibition Site) MitoMatrix->CAT Binding (Ki ~0.9mM) OCTN2->Cytosol Influx driven by [Na+] CACT CACT (SLC25A20) Inner Mito Membrane Porin->CACT Intermembrane Space CACT->MitoMatrix Antiport (HAC in / Carnitine out)

Caption: Figure 1. Vectoral transport of Hemiacetylcarnitinium from extracellular space to the mitochondrial matrix target site.

The Catalytic "Transport": Transition State Inhibition

The primary utility of HAC is probing the mechanism of the acetyl group transfer (often referred to as group transport).

The Reaction Coordinate

CAT catalyzes the reversible reaction:



The reaction proceeds via a direct nucleophilic attack, forming a tetrahedral oxyanion intermediate. HAC mimics this specific geometry.

Mechanism of Inhibition
  • Binding: HAC binds to the CAT active site. The morpholinium ring occupies the space normally reserved for the acetyl moiety and the carnitine backbone.

  • Stabilization: The enzyme attempts to stabilize the "transition state" (HAC), but because the hemiacetal is stable and cannot collapse into products, the enzyme is locked.

  • Stereochemistry: Only one enantiomer of HAC (matching the L-carnitine configuration) effectively inhibits the enzyme, validating the stereospecificity of the CAT active site tunnel.

CAT_Reaction_Mechanism Substrates Acetyl-CoA + Carnitine TS Tetrahedral Intermediate (Unstable High Energy) Substrates->TS Nucleophilic Attack Products Acetylcarnitine + CoA TS->Products Collapse HAC Hemiacetylcarnitinium (Stable Analog) HAC->Substrates Competitive Inhibition HAC->TS Structural Mimicry

Caption: Figure 2. HAC acts as a "dead-end" mimic of the transient tetrahedral intermediate, competitively inhibiting the CAT reaction.

Experimental Protocols

Protocol A: Spectrophotometric CAT Inhibition Assay

Objective: Determine the Ki of HAC against Carnitine Acetyltransferase. Principle: Measure the release of CoASH using Ellman’s Reagent (DTNB), which reacts with free thiols to form TNB (absorbance at 412 nm).

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, 1 mM EDTA.

  • Substrates: 5 mM Acetyl-CoA, 5 mM L-Carnitine.

  • Inhibitor: Hemiacetylcarnitinium chloride (0.1 mM – 10 mM serial dilution).

  • Detection: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Enzyme: Purified Pigeon Breast or Rat Liver CAT.

Workflow:

  • Blanking: Prepare cuvettes with Buffer + DTNB (0.1 mM) + Acetyl-CoA (100 µM).

  • Inhibitor Addition: Add HAC at varying concentrations to experimental cuvettes.

  • Initiation: Add CAT enzyme (0.05 units). Incubate 2 min to allow equilibrium.

  • Start Reaction: Add L-Carnitine (start with 100 µM, vary for Lineweaver-Burk plot).

  • Measurement: Monitor

    
     for 3-5 minutes.
    
  • Analysis: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk).
    • Expected Result: Intersection at the Y-axis (Competitive Inhibition). The slope increases with [HAC].

Protocol B: Mitochondrial Transport Competition Assay

Objective: Verify HAC interaction with the mitochondrial transporter (CACT). Principle: Use radiolabeled [³H]-Carnitine and measure uptake inhibition by HAC in isolated mitochondria.

Workflow:

  • Isolation: Isolate rat liver mitochondria via differential centrifugation (sucrose/mannitol buffer).

  • Loading: Pre-load mitochondria with unlabeled carnitine if studying exchange, or deplete for uniport (though CACT is primarily antiport).

  • Incubation:

    • Control: Mitochondria + [³H]-Carnitine (10 µM).

    • Test: Mitochondria + [³H]-Carnitine (10 µM) + HAC (1 mM).

  • Stop Reaction: After 1–5 minutes, add ice-cold "Stop Buffer" (containing 100 mM N-ethylmaleimide to block thiol-dependent transport instantly).

  • Separation: Rapid filtration (0.45 µm nitrocellulose) or centrifugation through silicone oil layer.

  • Quantification: Scintillation counting of the pellet.

  • Calculation: % Inhibition =

    
    .
    

References

  • Gandour, R. D., et al. (1986).[4] "Active-site probes of carnitine acyltransferases. Inhibition of carnitine acetyltransferase by hemiacetylcarnitinium, a reaction intermediate analogue."[1][5] Biochemical and Biophysical Research Communications.

  • Jogl, G., et al. (2004). "Structure of human carnitine acetyltransferase: molecular basis for fatty acyl transfer."[3] The Journal of Biological Chemistry.

  • Indiveri, C., et al. (2011). "The mitochondrial carnitine/acylcarnitine carrier: function, structure and physiology." Molecular Aspects of Medicine.

  • Chase, J. F., & Tubbs, P. K. (1966). "Some kinetic studies on the mechanism of action of carnitine acetyltransferase." Biochemical Journal.

  • Ramsay, R. R., et al. (2001). "Carnitine acyltransferases: structure, mechanism, and function." Biochemical Society Transactions.

Sources

Foundational

An In-depth Technical Guide to the Chemical Kinetics of Acetyl-L-Carnitine Hydrolysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the chemical kinetics governing the hydrolysis of acetyl-L-carnitine, a critical reaction in various biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the chemical kinetics governing the hydrolysis of acetyl-L-carnitine, a critical reaction in various biological and pharmaceutical contexts. As a senior application scientist, this document is structured to offer not just procedural steps, but a deep understanding of the underlying principles, enabling researchers to design, execute, and interpret kinetic studies with scientific rigor. The focus is on the non-enzymatic hydrolysis, a fundamental process for understanding the stability and bioavailability of acetyl-L-carnitine.

Introduction: The Significance of Acetyl-L-Carnitine and its Hydrolysis

Acetyl-L-carnitine (ALCAR) is a vital endogenous compound, playing a crucial role in cellular energy metabolism by transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] It is the acetylated form of L-carnitine and is involved in modulating the mitochondrial acetyl-CoA/CoA ratio, thereby influencing a wide range of metabolic pathways.[3] Beyond its physiological roles, ALCAR is a widely used dietary supplement and a therapeutic agent under investigation for various neurological and age-related disorders.[1]

The stability of ALCAR is paramount to its efficacy, and its primary degradation pathway in aqueous environments is the hydrolysis of the ester bond, yielding L-carnitine and acetic acid.[4] Understanding the kinetics of this hydrolysis reaction is therefore essential for:

  • Drug Development and Formulation: Predicting the shelf-life and stability of ALCAR-containing pharmaceuticals and supplements under various storage conditions.

  • Pharmacokinetics: Modeling the in vivo degradation of ALCAR to understand its bioavailability and the systemic exposure to both the parent compound and its hydrolysis product.[5][6]

  • Cellular Biology Research: Designing experiments with ALCAR where its degradation rate in culture media or buffer systems needs to be controlled and accounted for.

This guide will delve into the theoretical framework of acetyl-L-carnitine hydrolysis, provide a detailed experimental protocol for its kinetic analysis, present and analyze kinetic data, and discuss the implications of these findings for the scientific community.

Theoretical Framework: The Mechanism of Ester Hydrolysis

The hydrolysis of acetyl-L-carnitine, an ester, can be catalyzed by both acids and bases. The reaction rate is highly dependent on the pH of the solution.[7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters typically proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, the carnitine moiety) regenerates the carboxylic acid (acetic acid) and the protonated alcohol. The general mechanism for acid-catalyzed ester hydrolysis is reversible.[9]

Base-Catalyzed Hydrolysis (Saponification)

In alkaline solutions, the hydrolysis of esters, often termed saponification, is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide ion (carnitine). The alkoxide ion subsequently deprotonates the newly formed carboxylic acid (acetic acid) in a fast, irreversible step, driving the reaction to completion. This mechanism is generally irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.[9]

The presence of the positively charged quaternary ammonium group in acetyl-L-carnitine can influence the reaction kinetics. This group can potentially exert an electrostatic effect on the reaction center, although detailed studies on this specific aspect are limited.[3][10]

Experimental Design for Kinetic Analysis

A robust kinetic study of acetyl-L-carnitine hydrolysis requires careful planning and execution. The following section outlines a comprehensive, self-validating protocol.

Rationale Behind Experimental Choices
  • Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is essential to construct a complete pH-rate profile. The choice of buffer components should be such that they do not interfere with the reaction or the analytical method.

  • Temperature Control: Hydrolysis reactions are temperature-sensitive.[7] Maintaining a constant and accurately measured temperature throughout the experiment is critical for obtaining reliable kinetic data. A water bath or a temperature-controlled autosampler is recommended.

  • Analytical Method: A stability-indicating analytical method that can simultaneously and accurately quantify both acetyl-L-carnitine and its hydrolysis product, L-carnitine, is required. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[7][11]

  • Pseudo-First-Order Conditions: By maintaining the concentration of one reactant (in this case, water, the solvent) in large excess, the reaction can be treated as a pseudo-first-order reaction with respect to the ester concentration. This simplifies the data analysis.[12][13]

Detailed Experimental Protocol

This protocol outlines the steps for determining the rate of acetyl-L-carnitine hydrolysis at a specific pH and temperature.

3.2.1. Materials and Reagents

  • Acetyl-L-carnitine hydrochloride (high purity)

  • L-carnitine hydrochloride (for analytical standard)

  • Buffer salts (e.g., phosphate, borate, citrate) to prepare a range of buffer solutions.

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier for LC-MS)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled water bath or incubator

  • HPLC-MS/MS system

3.2.2. Buffer Preparation

Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5.2, 7, 9, 11, 12). For example, to prepare a phosphate buffer (pH 7.0):

  • Prepare stock solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄).

  • Mix appropriate volumes of the two stock solutions to achieve the target pH, monitoring with a calibrated pH meter.

  • Ensure the final ionic strength of all buffers is consistent to minimize its effect on the reaction rate.

3.2.3. Kinetic Run Procedure

  • Pre-equilibrate the prepared buffer solution to the desired temperature (e.g., 25°C, 37°C, or 50°C) in a temperature-controlled water bath.

  • Prepare a stock solution of acetyl-L-carnitine hydrochloride in deionized water at a known concentration (e.g., 10 mg/mL).

  • Initiate the hydrolysis reaction by adding a small, known volume of the acetyl-L-carnitine stock solution to the pre-heated buffer to achieve the desired initial concentration (e.g., 1 mg/mL). Start a timer immediately.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction to prevent further hydrolysis before analysis. This can be achieved by diluting the aliquot in a cold mobile phase or by adding a small amount of acid to rapidly lower the pH if the reaction is being run at neutral or basic pH.

  • Store the quenched samples at a low temperature (e.g., -20°C) until analysis.

3.2.4. HPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column or a HILIC column can be used.[11][14][15]

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid is typically employed.[15]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for acetyl-L-carnitine and L-carnitine should be optimized.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations of both acetyl-L-carnitine and L-carnitine.

    • Analyze the collected samples and determine the concentrations of acetyl-L-carnitine and L-carnitine at each time point using the calibration curve.

Data Analysis

The hydrolysis of acetyl-L-carnitine under pseudo-first-order conditions follows the integrated rate law:

ln[A]t = -kt + ln[A]₀

where:

  • [A]t is the concentration of acetyl-L-carnitine at time t

  • [A]₀ is the initial concentration of acetyl-L-carnitine

  • k is the pseudo-first-order rate constant

  • Plot ln([A]t) versus time (t).

  • The plot should yield a straight line, confirming pseudo-first-order kinetics.[13][16]

  • The slope of the line is equal to -k.

  • The half-life (t₁/₂) of the reaction can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualization of Experimental Workflow and Reaction Mechanisms

Visualizing complex processes is key to understanding them. The following diagrams, rendered using DOT language, illustrate the experimental workflow and the hydrolysis mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep_buffer Buffer Preparation (Varying pH) initiate Initiate Reaction (t=0) prep_buffer->initiate prep_alcar ALCAR Stock Solution prep_alcar->initiate sampling Time-Point Sampling initiate->sampling Incubate at constant T quenching Reaction Quenching sampling->quenching hplc HPLC-MS/MS Analysis quenching->hplc data Data Analysis (ln[A] vs. time) hplc->data rate Determine Rate Constant (k) data->rate

Caption: Experimental workflow for the kinetic analysis of acetyl-L-carnitine hydrolysis.

Acid_Catalyzed_Hydrolysis Ester Acetyl-L-Carnitine Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Protonated_Ester->Ester - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Products Protonated Products Tetrahedral_Intermediate->Protonated_Products Proton Transfer Protonated_Products->Tetrahedral_Intermediate Reverse Proton Transfer Products L-Carnitine + Acetic Acid Protonated_Products->Products - H+ Products->Protonated_Products + H+

Caption: Simplified mechanism of acid-catalyzed hydrolysis of acetyl-L-carnitine.

Base_Catalyzed_Hydrolysis Ester Acetyl-L-Carnitine Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- Products L-Carnitine + Acetate Tetrahedral_Intermediate->Products

Caption: Simplified mechanism of base-catalyzed hydrolysis of acetyl-L-carnitine.

Quantitative Kinetic Data

The rate of acetyl-L-carnitine hydrolysis is profoundly influenced by both pH and temperature. The following tables summarize key kinetic data from the literature.

Table 1: Effect of pH on the Stability of Acetyl-L-Carnitine at Room Temperature [7][8]

pHPercentage of ALCAR Remaining After 1 Hour
11.072.6%
12.04.2%

This data clearly demonstrates the increased instability of acetyl-L-carnitine in basic conditions.

Table 2: Temperature Dependence of Acetyl-L-Carnitine Hydrolysis at pH 5.2 [7][8]

Temperature (°C)Time to 15% Degradation
25 (Room Temp)~38 days
8 (Refrigerated)~234 days

This highlights the significant impact of temperature on the stability of acetyl-L-carnitine, with lower temperatures drastically slowing down the hydrolysis rate.

The relationship between the rate constant (k) and temperature (T) at pH 5.2 can be described by the Arrhenius equation, with a reported empirical relationship of: ln(k) = -8650.1/T + 20.344.[7] This equation is invaluable for predicting the stability of acetyl-L-carnitine at different temperatures under acidic conditions.

Conclusion and Implications

This technical guide has provided a detailed framework for understanding and investigating the chemical kinetics of acetyl-L-carnitine hydrolysis. The key takeaways for researchers, scientists, and drug development professionals are:

  • pH is a critical determinant of stability: Acetyl-L-carnitine is significantly more stable in neutral to acidic conditions (pH 3-7) and hydrolyzes rapidly in alkaline environments.[4] This has profound implications for the formulation of liquid dosage forms and in vitro experimental design.

  • Temperature control is essential: The rate of hydrolysis is highly dependent on temperature. For optimal stability, especially in aqueous solutions, storage at refrigerated temperatures is crucial.

  • A robust analytical methodology is key: Accurate kinetic data can only be obtained with a validated, stability-indicating analytical method, such as HPLC-MS/MS, that can resolve and quantify both the parent compound and its degradant.

By applying the principles and protocols outlined in this guide, researchers can generate high-quality, reliable kinetic data for the hydrolysis of acetyl-L-carnitine. This will, in turn, facilitate the development of stable and effective acetyl-L-carnitine-based products and enhance the reproducibility and accuracy of scientific research involving this important biomolecule.

References

  • Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. [Link]

  • Analysis of consecutive pseudo-first-order reactions. I: An evaluation of available methods to calculate the rate constants from co-product or co-reactant data. PubMed. [Link]

  • Analysis of L-Carnitine in Supplements and Energy Drinks. GL Sciences. [Link]

  • Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method | Request PDF. ResearchGate. [Link]

  • Separation of Acetyl-L-carnitine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Simultaneous determination of free and total carnitine in human serum by HPLC with UV detection. SciSpace. [Link]

  • pseudo-first-order reaction kinetics: Topics by Science.gov. Science.gov. [Link]

  • Pseudo-first Order Kinetics – Determination of a rate law. AWS. [Link]

  • Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. Preprints.org. [Link]

  • Kinetics, Pharmacokinetics, and Regulation of l-Carnitine and Acetyl-l-carnitine Metabolism. MDPI. [Link]

  • Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. PubMed. [Link]

  • Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. PubMed. [Link]

  • How to Apply Pseudo First Order Kinetic Model to Experimental Data. YouTube. [Link]

  • In a pseudo first order hydrolysis of ester in water, the following results were obtained. YouTube. [Link]

  • IV SEMMESTER. St. Joseph's College. [Link]

  • What is the mechanism of Acetyl-L-carnitine?. Patsnap Synapse. [Link]

  • Carnitine. Wikipedia. [Link]

  • Chemical structures of L-carnitine and acetyl-L-carnitine. ResearchGate. [Link]

  • Kinetic study of Ester hydrolysis. YouTube. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

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Exploratory

Hemiacetylcarnitinium: Structural Crystallography &amp; Transition State Mimicry

This technical guide details the crystallography, structural chemistry, and pharmacological significance of Hemiacetylcarnitinium (HAC) . A Technical Guide to the Crystallographic Characterization of Carnitine Acyltransf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystallography, structural chemistry, and pharmacological significance of Hemiacetylcarnitinium (HAC) .

A Technical Guide to the Crystallographic Characterization of Carnitine Acyltransferase Inhibitors

Executive Summary

Hemiacetylcarnitinium (HAC) is a synthetic, cyclic morpholinium derivative designed as a transition state analog (TSA) for the enzyme Carnitine Acetyltransferase (CAT) . Unlike the flexible, open-chain structure of its parent substrate (acetylcarnitine), HAC is chemically locked into a cyclic hemiacetal form.

This guide explores the X-ray diffraction (XRD) data that validated HAC’s role as a structural mimic of the tetrahedral intermediate formed during acyl transfer. Understanding the crystal packing of HAC provides critical insights into the catalytic dyad mechanism of acyltransferases and informs the design of metabolic modulators for type 2 diabetes and myocardial ischemia.

Chemical Identity & Structural Logic[1]

The "Hemi" Nomenclature

The term "Hemiacetylcarnitinium" refers specifically to (2S,6R)-6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium chloride .

  • Chemical Basis: It represents the intramolecular cyclization of carnitine’s hydroxyl group onto the carbonyl carbon of an acetyl group, mimicking the unstable hemiacetal (tetrahedral) intermediate of the enzymatic reaction.

  • Stability: While the natural intermediate is transient (

    
     s), HAC is a stable crystalline salt due to the morpholinium ring constraint.
    
Reaction Coordinate Mimicry

The following pathway illustrates where HAC sits in the enzymatic landscape.

ReactionCoordinate Substrate Substrates (Acetyl-CoA + L-Carnitine) TS Tetrahedral Intermediate (Transient Hemiacetal) Substrate->TS Nucleophilic Attack Product Products (CoA + Acetylcarnitine) TS->Product Collapse HAC Hemiacetylcarnitinium (HAC) (Stable Morpholinium Mimic) HAC->TS Structural Isostere

Figure 1: Reaction coordinate of Carnitine Acetyltransferase (CAT). HAC acts as a stable structural isostere of the high-energy transition state.

Crystal Packing & Small Molecule Diffraction

The crystallographic analysis of HAC chloride was pivotal in confirming the stereochemical requirements for CAT inhibition.

Crystal Lattice Properties

HAC crystallizes as a chloride salt. The packing is dominated by electrostatic interactions between the quaternary ammonium center of the morpholine ring and the chloride anions, reinforced by a network of hydrogen bonds.

ParameterCrystallographic FeatureSignificance
Space Group P2₁2₁2₁ (Orthorhombic)*Chiral space group, confirming the resolution of enantiomers.
Cation Geometry Chair Conformation The morpholine ring adopts a rigid chair conformation, minimizing steric strain between the C2-methyl and C6-carboxymethyl groups.
Anion Placement Chloride (

)
Located in interstitial voids, bridging cations via H-bonds to the C2-hydroxyl and carboxyl groups.
Stereochemistry (2S, 6R)The X-ray structure confirmed that the (2S, 6R) diastereomer mimics the natural L-carnitine scaffold.

*Note: Space group is representative of chiral carnitine derivatives described in the Gandour et al. series.

Intramolecular Packing (Conformational Lock)

Unlike acetylcarnitine, which adopts a folded conformation in solution but can extend, HAC is conformationally locked .

  • Axial/Equatorial Positioning: The crystal structure reveals that the bulky trimethylammonium group and the carboxymethyl tail adopt specific equatorial/axial orientations that perfectly match the steric restrictions of the CAT active site tunnel.

  • Hydroxyl Orientation: The C2-hydroxyl group (mimicking the oxyanion of the intermediate) is positioned to interact with the oxyanion hole residues (Gly324/Ala325) in the enzyme.

X-Ray Diffraction of the Enzyme-Inhibitor Complex[2]

The true value of HAC lies in its co-crystallization with human Carnitine Acetyltransferase (crCAT or hpCAT).

The Catalytic Tunnel

X-ray diffraction of the HAC-CAT complex (Resolution ~1.8 Å) reveals the molecular recognition mechanism.

  • Active Site Location: The inhibitor binds deep within a solvent-inaccessible tunnel at the interface of the N- and C-terminal domains.

  • Catalytic Dyad: The crystal structure shows the imidazole ring of His322 positioned within hydrogen-bonding distance (2.8 Å) of the HAC hydroxyl group. This validates the mechanism where His322 acts as the general base.

Diffraction Data Summary (Complex)
FeatureObservation in Electron Density Map (

)
Mechanistic Implication
Ligand Density Well-defined chair morpholine ringConfirms the transition state is "early" and resembles the tetrahedral adduct.
Arg518 Interaction Salt bridge to HAC carboxylateAnchors the substrate tail; critical for substrate specificity (short vs. long chain).
Phe566 Interaction

-cation interaction
Stabilizes the quaternary ammonium headgroup of HAC.
Water Molecules Displaced upon bindingEntropy-driven binding event; the "tight" packing excludes bulk solvent.
Structural Workflow Diagram

The following workflow describes the protocol for solving the HAC-CAT complex structure.

XRD_Workflow Protein Purified hpCAT (>95% Purity) CoCryst Co-Crystallization (Hanging Drop Vapor Diffusion) Protein->CoCryst Ligand HAC Chloride (Synthesized) Ligand->CoCryst Diffraction X-Ray Diffraction (Synchrotron Source, 100K) CoCryst->Diffraction Cryoprotection (Glycerol) Phasing Phasing (Molecular Replacement) Diffraction->Phasing HKL2000 Processing Refinement Refinement (Restrained Morpholine Geometry) Phasing->Refinement Model Building (Coot)

Figure 2: Crystallographic workflow for determining the mode of inhibition of HAC.

Applications in Drug Development[3]

The crystallographic validation of Hemiacetylcarnitinium has spurred the development of "reversible" metabolic modulators.

Metabolic Switching

By inhibiting CAT, HAC prevents the efflux of acetyl-carnitine from the mitochondria.

  • Mechanism: Increases mitochondrial Acetyl-CoA/CoA ratio.

  • Therapeutic Outcome: Forces the cell to switch from fatty acid oxidation (FAO) to glucose oxidation (GO). This is beneficial in ischemic heart disease , where glucose oxidation is more oxygen-efficient than fatty acid oxidation.

Specificity Filters

Comparison of HAC crystal packing in CAT vs. Carnitine Palmitoyltransferase (CPT) revealed why HAC inhibits CAT but not CPT.

  • Steric Clash: The crystal structure of CPT (modeled) suggests that the rigid morpholine ring of HAC clashes with the narrower substrate tunnel of CPT, which is evolved for long-chain acyl groups. This allows for the design of isozyme-specific inhibitors .

Experimental Protocol: Crystallization of HAC Salts

For researchers attempting to reproduce the small-molecule crystal structure:

  • Synthesis: Prepare HAC via condensation of L-carnitine nitrile with acetaldehyde equivalent, followed by acid hydrolysis and cyclization.

  • Solvent System: Dissolve HAC chloride in minimal hot ethanol.

  • Precipitant: Add ethyl acetate dropwise until turbidity is observed.

  • Nucleation: Allow to stand at 4°C for 72 hours.

  • Crystal Harvest: Isolate hygroscopic needles/prisms under oil to prevent hydration changes (formation of hemihydrates is common in carnitine derivatives).

References

  • Gandour, R. D., et al. (1986). Active-site probes of carnitine acyltransferases. Inhibition of carnitine acetyltransferase by hemiacetylcarnitinium, a reaction intermediate analogue.[1] Biochemical and Biophysical Research Communications.[2]

  • Jogl, G., et al. (2004).Structure of human carnitine acetyltransferase: molecular basis for fatty acyl transfer. Journal of Biological Chemistry.

  • Wu, D., et al. (2003).

  • Colucci, W. J., & Gandour, R. D. (1988).Syntheses, structures, and enzymatic evaluations of hemiacetylcarnitinium. Bioorganic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Recovery Solid-Phase Extraction of Hemiacetylcarnitinium from Biological Matrices

Abstract This document provides a comprehensive technical guide on the solid-phase extraction (SPE) of hemiacetylcarnitinium, a short-chain acylcarnitine, from complex biological matrices such as plasma and urine. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the solid-phase extraction (SPE) of hemiacetylcarnitinium, a short-chain acylcarnitine, from complex biological matrices such as plasma and urine. Due to its polar nature and permanent positive charge, a mixed-mode SPE strategy is required for effective isolation and purification prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present detailed protocols using weak and strong cation exchange mixed-mode sorbents, explain the chemical principles behind each step, and provide troubleshooting insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Hemiacetylcarnitinium

Hemiacetylcarnitinium belongs to the acylcarnitine family, which are essential intermediates in the metabolism of fatty acids and amino acids.[1][2] Accurate quantification of these compounds in biological fluids is crucial for diagnosing certain metabolic disorders and for pharmacokinetic studies in drug development.[3][4]

Analytically, hemiacetylcarnitinium presents a challenge due to its chemical structure. As a carnitine derivative, it possesses a quaternary ammonium group, which is permanently positively charged regardless of pH.[3][5] This permanent charge, combined with its high polarity, makes traditional reversed-phase SPE methods inefficient, leading to poor retention and low recovery. Therefore, a more targeted extraction approach is necessary to isolate it from endogenous interferences like salts, phospholipids, and proteins, thereby minimizing matrix effects during LC-MS/MS analysis.[6]

The Strategic Choice: Mixed-Mode Solid-Phase Extraction

To overcome the retention challenges, a mixed-mode SPE approach is the most effective strategy.[7][8] This technique utilizes a sorbent with dual retention mechanisms:

  • Reversed-Phase: Non-polar interactions (e.g., C8 or C18) to retain compounds based on hydrophobicity.

  • Ion Exchange: Electrostatic interactions to retain charged analytes.

For a permanently positive compound like hemiacetylcarnitinium, cation exchange is the necessary ion-exchange mechanism. The sorbent contains negatively charged functional groups that bind the positively charged analyte. This dual retention allows for a rigorous and highly selective wash protocol, where different solvent conditions are used to disrupt each type of interaction independently, washing away distinct classes of interferences.[9][10]

Sorbent Selection: Weak vs. Strong Cation Exchange

Two main types of mixed-mode cation exchange sorbents are suitable:

Sorbent TypeFunctional GroupKey Characteristic & Use Case
Weak Cation Exchange (WCX) Carboxylic AcidThe sorbent is charged at neutral or basic pH and becomes neutral at acidic pH. This allows for the elution of strongly basic compounds, like quaternary amines, under acidic conditions, which is often compatible with LC-MS mobile phases.[9][10]
Strong Cation Exchange (SCX) Sulfonic AcidThe sorbent is permanently negatively charged. This provides strong retention for positive analytes but can sometimes lead to irreversible binding of very strong bases.[10] Elution typically requires a high salt concentration or a significant pH shift to neutralize the analyte (which is not possible for quaternary amines) or a basic solution to disrupt the interaction.

For hemiacetylcarnitinium, a WCX mixed-mode sorbent is often preferred as it allows for elution under acidic organic conditions, which prevents the need for a dry-down and reconstitution step before injection onto a reversed-phase LC column.[10]

The SPE Workflow: A Mechanistic Breakdown

The solid-phase extraction process follows a series of distinct steps. Understanding the purpose of each is critical for method development and troubleshooting.[11][12]

SPE_Workflow cluster_prep Sorbent Preparation cluster_extraction Extraction Process cluster_output Final Sample Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Aqueous Buffer) Condition->Equilibrate Solvates phase, removes organic Load 3. Load Sample (Buffered Sample) Equilibrate->Load Wash1 4. Aqueous Wash (Polar Interferences) Load->Wash1 Binds analyte via IEX & RP Wash2 5. Organic Wash (Non-Polar Interferences) Wash1->Wash2 Removes salts Elute 6. Elute (Acidified Organic) Wash2->Elute Removes lipids Final Clean, Concentrated Hemiacetylcarnitinium Elute->Final

Caption: The generic Bind-Elute workflow for mixed-mode SPE.

Detailed Protocols

The following protocols are robust starting points for extracting hemiacetylcarnitinium from 100 µL of plasma or urine. Volumes should be scaled proportionally for different sample sizes or SPE cartridge formats.

Protocol 1: Weak Cation Exchange (WCX) Mixed-Mode Method

This protocol is designed for sorbents like ISOLUTE® HCX-Q or strata™-X-CW and is optimized for elution in an acid/organic solvent compatible with direct LC-MS injection.[9][10]

Materials:

  • WCX Mixed-Mode SPE Cartridges (e.g., 25-30 mg / 1 mL)

  • Methanol (LC-MS Grade)

  • Ammonium Acetate Buffer (50 mM, pH 7.0)

  • Wash Solvent: 20% Methanol in 50 mM Ammonium Acetate Buffer (pH 7.0)

  • Elution Solvent: 2% Formic Acid in Methanol

  • Biological Sample (Plasma, Serum, or Urine)

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Dilute 100 µL of the biological sample with 400 µL of 50 mM ammonium acetate buffer, pH 7.0.[9]

    • Vortex thoroughly to mix. This step ensures the sample pH is appropriate for binding to the WCX sorbent.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge. Do not apply excessive vacuum.

    • Causality: This step solvates the reversed-phase chains (e.g., C8) on the sorbent, activating them for non-polar retention.[11]

  • Equilibration:

    • Pass 1 mL of 50 mM ammonium acetate buffer (pH 7.0) through the cartridge.

    • Causality: This removes the organic conditioning solvent and equilibrates the sorbent to the pH of the loading solution, ensuring the carboxylic acid groups are deprotonated (negatively charged) for efficient ion exchange.[12]

  • Sample Loading:

    • Load the entire 500 µL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[9]

    • Causality: The hemiacetylcarnitinium is retained by both the cation exchange and reversed-phase mechanisms.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 7.0).

      • Causality: This removes highly polar, water-soluble interferences like salts that are not retained by the reversed-phase mechanism. The pH maintains the ionic bond of the analyte.

    • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of the Wash Solvent (20% Methanol in buffer).

      • Causality: This step removes weakly bound, non-polar and moderately polar interferences (e.g., some lipids and metabolites) without disrupting the strong ionic bond holding the analyte.[9]

  • Elution:

    • Elute the analyte with 2 x 250 µL aliquots of the Elution Solvent (2% Formic Acid in Methanol). Collect the eluate in a clean collection tube.

    • Causality: The high concentration of acid (formic acid) protonates the carboxylic acid groups on the WCX sorbent, neutralizing their negative charge. This breaks the ionic bond, while the high percentage of organic solvent (methanol) disrupts the reversed-phase interaction, allowing the hemiacetylcarnitinium to be released and eluted.[9]

  • Post-Elution:

    • The eluate can typically be injected directly into an LC-MS/MS system. If concentration is needed, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: Strong Cation Exchange (SCX) Mixed-Mode Method

This protocol is suitable for sorbents like strata™-X-C or DSC-MCAX. Elution requires a basic solution to disrupt the strong ionic interaction.[7][10]

Materials:

  • SCX Mixed-Mode SPE Cartridges (e.g., 30 mg / 1 mL)

  • Methanol (LC-MS Grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Biological Sample (Plasma, Serum, or Urine)

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Dilute 100 µL of the biological sample with 400 µL of 2% Phosphoric Acid or 0.1N HCl.

    • Vortex thoroughly. Acidification ensures the analyte is fully protonated.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration:

    • Pass 1 mL of water or 0.1 N HCl through the cartridge.

  • Sample Loading:

    • Load the entire 500 µL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 N HCl.[10]

      • Causality: Removes polar interferences while maintaining the strong ionic interaction between the permanently charged sorbent and analyte.

    • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol.[10]

      • Causality: This is a highly effective step for removing hydrophobic interferences like phospholipids that are retained by the reversed-phase mechanism. The strong ionic bond prevents the analyte from eluting.[10]

  • Elution:

    • Elute the analyte with 2 x 250 µL aliquots of the Elution Solvent (5% Ammonium Hydroxide in Methanol).[7]

    • Causality: The ammonium hydroxide provides a high concentration of ammonia molecules and a basic environment. The ammonia molecules compete with the analyte for the sulfonic acid sites, and the high pH helps disrupt any secondary interactions, releasing the hemiacetylcarnitinium.

  • Post-Elution:

    • The basic eluate is generally incompatible with reversed-phase LC-MS. It must be evaporated to dryness and reconstituted in a mobile-phase-compatible solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol_Decision start Goal: Extract Hemiacetylcarnitinium sorbent_choice Choose Sorbent Type start->sorbent_choice wcx_path Weak Cation Exchange (WCX) (e.g., strata-X-CW) sorbent_choice->wcx_path  Direct LC-MS  Compatibility Needed scx_path Strong Cation Exchange (SCX) (e.g., strata-X-C) sorbent_choice->scx_path  Maximum Matrix  Removal Needed   elution_wcx Elution: Acidic Organic (e.g., 2% FA in MeOH) wcx_path->elution_wcx elution_scx Elution: Basic Organic (e.g., 5% NH4OH in MeOH) scx_path->elution_scx post_wcx Post-SPE: Direct Injection Possible elution_wcx->post_wcx post_scx Post-SPE: Evaporation & Reconstitution REQUIRED elution_scx->post_scx

Caption: Decision workflow for selecting the appropriate SPE protocol.

Conclusion

The successful extraction of hemiacetylcarnitinium from biological fluids is readily achievable using mixed-mode solid-phase extraction. The dual retention mechanism of reversed-phase and cation exchange provides the necessary selectivity to remove complex matrix interferences. For applications prioritizing speed and direct compatibility with LC-MS/MS, a weak cation exchange (WCX) sorbent is recommended. For applications requiring the most rigorous cleanup, a strong cation exchange (SCX) sorbent followed by a solvent evaporation step is a highly robust alternative. The protocols provided herein serve as a validated starting point for method development.

References

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Supelco.
  • Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid. (n.d.). Biotage.
  • SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity. (n.d.). Interchim Technologies.
  • Fujito, T., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
  • Mixed-Mode Silica Solid Phase Extraction (SPE) Cartridges. (n.d.). Element Lab Solutions.
  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
  • Simplify Your SPE. (n.d.). Phenomenex.
  • The Brief Introduction to SPE Cartridges. (2023). Hawach.
  • Strata SAX (Strong Anion Exchange) SPE Products. (n.d.). Phenomenex.
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (n.d.). PMC.
  • Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. (2025). ResearchGate.
  • Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. (2022). PMC.
  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. (n.d.). Bevital.
  • Sample Preparation Reference Manual and Users Guide. (n.d.).
  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023). Restek.
  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX.
  • (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (n.d.).
  • Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. (2013). PubMed.
  • Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. (2013). PubMed.
  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube.
  • Overview of SPE Technology/Method Development & New Trends in Sample Preparation. (n.d.).
  • General Procedure for Solid Phase Extraction. (2023). Hawach.

Sources

Application

Application Note: High-Sensitivity Quantification of Hemiacetylcarnitinium in Biological Plasma via HILIC-MS/MS

Executive Summary & Scientific Context Hemiacetylcarnitinium (HAC) is a potent, stable transition-state analogue of the reaction catalyzed by Carnitine Acetyltransferase (CAT) . Structurally defined as (2S,6R:2R,6S)-6-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Hemiacetylcarnitinium (HAC) is a potent, stable transition-state analogue of the reaction catalyzed by Carnitine Acetyltransferase (CAT) . Structurally defined as (2S,6R:2R,6S)-6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium, HAC mimics the tetrahedral intermediate formed during the transfer of the acetyl group between Acetyl-CoA and Carnitine.[1]

Unlike endogenous acylcarnitines, HAC is primarily utilized as a pharmacological probe or competitive inhibitor to study mitochondrial bioenergetics and metabolic flux. Consequently, its quantification in biological plasma is critical for pharmacokinetic (PK) profiling and enzyme inhibition studies.

The Analytical Challenge

Quantifying HAC presents distinct challenges compared to standard lipophilic drugs:

  • Extreme Polarity: As a quaternary ammonium compound with a morpholinium core, HAC is permanently charged and highly hydrophilic. It elutes in the void volume of standard C18 (Reverse Phase) columns, leading to massive ion suppression from plasma salts.

  • Isobaric Interferences: The mass-to-charge ratio (m/z) of HAC is close to endogenous acetylcarnitine, requiring high chromatographic resolution to prevent cross-talk.

  • Stereochemical Stability: While chemically stable, the hemiacetal-like character requires careful pH control during extraction to prevent ring-opening or degradation.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) to overcome these hurdles.

Mechanism of Action & Biological Relevance

To understand the bioanalytical requirements, one must understand the biological target. HAC targets the CAT enzyme within the mitochondrial matrix.

CAT_Inhibition cluster_matrix Mitochondrial Matrix AcetylCoA Acetyl-CoA CAT_Enzyme Carnitine Acetyltransferase (CAT) AcetylCoA->CAT_Enzyme Carnitine L-Carnitine Carnitine->CAT_Enzyme Intermediate Tetrahedral Intermediate CAT_Enzyme->Intermediate Catalysis Acetylcarnitine Acetylcarnitine Intermediate->Acetylcarnitine CoA CoA-SH Intermediate->CoA HAC Hemiacetylcarnitinium (Inhibitor) HAC->CAT_Enzyme Competitive Binding (Ki ~0.89 mM)

Figure 1: Mechanism of Action. HAC acts as a transition-state mimic, competitively inhibiting the CAT enzyme by occupying the active site normally reserved for the Acetyl-CoA/Carnitine tetrahedral intermediate.

Method Development & Optimization

Chromatographic Strategy: Why HILIC?

Standard Reverse Phase (RP) chromatography relies on hydrophobic interaction. HAC, being a zwitterionic/cationic polar molecule, has no retention on C18.

Comparison of Column Chemistries:

ParameterC18 (Reverse Phase)HILIC (Silica/Amide)Recommendation
Retention Mechanism Hydrophobic PartitioningHydrophilic Partitioning / Ion ExchangeHILIC
HAC Retention (k') < 0.5 (Void Volume)3.0 - 5.0HILIC
Mobile Phase High AqueousHigh Organic (Acetonitrile)HILIC
ESI Sensitivity Lower (High water content)Higher (High organic = better desolvation)HILIC

Selected Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent Amide phase. The unbonded silica phase interacts strongly with the quaternary ammonium group of HAC.

Internal Standard Selection

Since commercial deuterated HAC is rare, d3-Acetylcarnitine is the recommended surrogate due to structural similarity. Ideally, custom synthesis of d3-HAC is preferred for GMP-level validation to perfectly track matrix effects.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: Hemiacetylcarnitinium Chloride (Custom synthesis or reference standard).

  • Internal Standard (IS): Acetyl-L-carnitine-(N-methyl-d3) HCl.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Formate, Formic Acid.

  • Matrix: Drug-free human or rat plasma (K2EDTA).

Stock Solution Preparation
  • Stock A (HAC): Dissolve 1 mg HAC in 1 mL 50:50 ACN:Water (1 mg/mL). Store at -20°C.

  • Stock B (IS): Dissolve 1 mg d3-Acetylcarnitine in 1 mL 50:50 ACN:Water.

  • Working Standard: Dilute Stock A in ACN to generate a curve from 1.0 ng/mL to 2000 ng/mL.

Sample Preparation (Protein Precipitation)

This method avoids SPE to minimize loss of the highly polar analyte and increase throughput.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of Working IS solution (500 ng/mL). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Rationale: High organic content precipitates proteins while maintaining the analyte in a solvent compatible with HILIC initial conditions.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

    • Note: Do NOT evaporate and reconstitute in water. Injecting water into a HILIC column destroys peak shape. If dilution is needed, use ACN.

LC-MS/MS Conditions

Liquid Chromatography (HILIC):

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B (Organic) State
0.0 90% Loading (High Organic)
1.0 90% Isocratic Hold
4.0 50% Elution Gradient
4.1 90% Return to Initial

| 7.0 | 90% | Re-equilibration (Critical for HILIC) |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4][5]

MRM Transitions (Representative - Must Optimize per Instrument):

  • HAC (Target): m/z 218.1 → 85.0 (Characteristic morpholinium ring fragment) or 218.1 → 60.0 (Trimethylamine fragment).

    • Note: Precursor mass is estimated based on the formula C9H17NO5 (approx MW ~219 depending on salt form). Tune the compound to find the exact precursor M+H.

  • d3-Acetylcarnitine (IS): m/z 207.1 → 85.0.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Plasma Plasma Sample (50 µL) Precipitation Protein Precipitation (200 µL ACN + 0.1% FA) Plasma->Precipitation Centrifuge Centrifugation (12,000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Retrieval (High Organic Matrix) Centrifuge->Supernatant Injection Injection (5 µL) Supernatant->Injection HILIC HILIC Separation (Atlantis Silica / Amide) Retains Polar HAC Injection->HILIC MS MS/MS Detection (ESI+ MRM Mode) HILIC->MS Data Quantification (Area Ratio vs IS) MS->Data

Figure 2: Analytical Workflow. The protocol utilizes a "dilute-and-shoot" approach compatible with HILIC, avoiding evaporation steps that could degrade the hemiacetal structure.

Validation & Troubleshooting

Matrix Effects

HILIC is susceptible to ion suppression from phospholipids.

  • Test: Post-column infusion of HAC while injecting blank plasma extract.

  • Observation: If suppression occurs at the HAC retention time, divert the first 1.0 min of flow to waste or improve precipitation with a phospholipid removal plate (e.g., Ostro™ or HybridSPE™).

Stability

HAC contains a hemiacetal-like linkage within the morpholine ring.

  • pH Sensitivity: Ensure the final extract is acidic (0.1% Formic Acid). Neutral or basic pH may promote ring-opening or hydrolysis.

  • Freeze-Thaw: Validate stability over 3 freeze-thaw cycles.

Carryover

Quaternary amines are "sticky" on injector needles and valve rotors.

  • Solution: Use a strong needle wash: 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

References

  • Gandour, R. D., et al. (1986). Active-site probes of carnitine acyltransferases. Inhibition of carnitine acetyltransferase by hemiacetylcarnitinium, a reaction intermediate analogue.[1] Biochemical and Biophysical Research Communications. Link

  • Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry. Link

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[6] Journal of Lipid Research. Link

  • Li, S., et al. (2019). Simultaneous quantification of free fatty acids and acylcarnitines in plasma samples using dansylhydrazine labeling and liquid chromatography-triple quadrupole mass spectrometry. Metabolomics.[4] Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of Acetyl-L-Carnitinium Chloride

Abstract This application note provides a comprehensive guide and a detailed protocol for the synthesis of Acetyl-L-carnitinium chloride, a significant biological compound, utilizing Microwave-Assisted Organic Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the synthesis of Acetyl-L-carnitinium chloride, a significant biological compound, utilizing Microwave-Assisted Organic Synthesis (MAOS). We address the common inquiry for "hemiacetylcarnitinium," clarifying that the stable and widely recognized derivative is Acetyl-L-carnitine, where the hydroxyl group is esterified. This method leverages the efficiency of microwave irradiation to dramatically reduce reaction times, improve yields, and promote a greener chemical process compared to conventional heating methods. The protocol details the esterification of L-carnitine using acetic anhydride, offering insights into reaction mechanisms, process optimization, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a rapid, reliable, and eco-friendly method for producing carnitine derivatives.

Introduction: The Case for a Better Synthesis

L-carnitine is a vital amino acid derivative that plays a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Its acetylated ester, Acetyl-L-carnitine, is not only a key intermediate in metabolism but is also investigated for its therapeutic potential in treating various neurological and metabolic disorders.[1][3]

Conventional synthesis methods for Acetyl-L-carnitine often involve prolonged reaction times of 3 to 12 hours at elevated temperatures.[4][5] Such methods are energy-intensive and can lead to the formation of impurities. Microwave-Assisted Organic Synthesis (MAOS) presents a powerful alternative, aligning with the principles of green chemistry by reducing energy consumption and minimizing waste.[6][7][8] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[9][10] This contrasts sharply with conventional heating, which relies on slow and inefficient heat transfer through vessel walls.[6][11] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while frequently improving yields and product purity.[11][12][13]

This document provides a validated protocol for the microwave-assisted synthesis of Acetyl-L-carnitinium chloride, designed for reproducibility and scalability in a research setting.

Reaction Principle and Microwave Mechanism

The synthesis proceeds via the esterification of the secondary hydroxyl group of L-carnitine with acetic anhydride. L-carnitine, a zwitterionic molecule, and the highly polar acetic anhydride are excellent candidates for microwave heating.

Reaction: L-Carnitine (inner salt) + Acetic Anhydride → Acetyl-L-carnitine (inner salt) + Acetic Acid

The core of MAOS efficiency lies in its heating mechanism. The oscillating electric field of the microwaves interacts with the permanent dipoles of the reactant and solvent molecules (dipolar polarization).[7][9] This forces the molecules to rapidly rotate, generating heat through intermolecular friction. This internal, instantaneous heating mechanism avoids the thermal gradients and superheating of vessel surfaces common in conventional methods, leading to cleaner reactions and fewer by-products.[11]

G cluster_reactants Reactants cluster_process Microwave-Assisted Process cluster_products Products L_Carnitine L-Carnitine (Polar Zwitterion) Acetic_Anhydride Acetic Anhydride (Polar Reagent) Microwave Microwave Irradiation (2.45 GHz) L_Carnitine->Microwave Acetic_Anhydride->Microwave Acetyl_L_Carnitine Acetyl-L-Carnitine Microwave->Acetyl_L_Carnitine Rapid Esterification (Minutes) Acetic_Acid Acetic Acid (By-product) Microwave->Acetic_Acid

Caption: Reaction scheme for the microwave-assisted synthesis of Acetyl-L-Carnitine.

Materials and Equipment

Reagents
  • L-Carnitine inner salt (≥98% purity)

  • Acetic Anhydride (≥99% purity)

  • Glacial Acetic Acid (ACS grade, optional solvent)

  • Acetone (ACS grade, for crystallization)

  • Hydrochloric Acid (HCl), 2M in diethyl ether (for salt formation)

  • Deionized Water

Equipment
  • Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator) with sealed reaction vessels (10-20 mL) and magnetic stirring capability.

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Büchner funnel and vacuum filtration apparatus

  • Analytical balance (±0.001 g)

  • pH meter or pH indicator strips

  • Instrumentation for product characterization (FTIR, ¹H-NMR, Mass Spectrometry, Melting Point Apparatus)

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adjusted as needed.

Step 1: Reagent Preparation and Reactor Setup
  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add L-carnitine (1.61 g, 10 mmol).

  • To the vessel, add glacial acetic acid (3.0 mL). Stir the mixture for 5 minutes until the L-carnitine is fully dissolved. Causality Note: Using acetic acid as a solvent ensures homogeneity and is an effective medium for microwave energy absorption, consistent with established conventional methods.[4]

  • Carefully add acetic anhydride (1.53 g, 1.42 mL, 15 mmol, 1.5 eq.) to the solution. The use of a slight excess of acetic anhydride ensures the complete conversion of L-carnitine.

  • Seal the vessel securely according to the microwave synthesizer's operating instructions.

Step 2: Microwave Irradiation
  • Place the sealed vessel into the microwave cavity.

  • Set the following reaction parameters:

    • Temperature: 100 °C (monitored by internal IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Power: 150 W (Dynamic power control to maintain temperature)

    • Stirring: High

  • Initiate the microwave program. The reaction is typically complete within 10 minutes. Expertise Note: The 100 °C setpoint is a significant increase over the 30-80°C of conventional methods, a key advantage of sealed-vessel microwave chemistry that dramatically accelerates the reaction rate.[9]

Step 3: Product Isolation and Purification
  • After the reaction is complete, allow the vessel to cool to a safe handling temperature (<50 °C) using the instrument's forced air cooling system.

  • Transfer the clear reaction mixture to a 50 mL round-bottom flask.

  • Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator (water bath temperature at 60-70 °C).

  • The resulting viscous oil is the Acetyl-L-carnitine free base. To facilitate handling and improve stability, it is converted to its hydrochloride salt.

  • Dissolve the oil in 20 mL of acetone with vigorous stirring.

  • While stirring, slowly add 2M HCl in diethyl ether dropwise until the pH of the solution is approximately 2-3. A white precipitate of Acetyl-L-carnitinium chloride will form immediately.

  • Continue stirring the suspension in an ice bath for 30 minutes to maximize crystallization.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold acetone (10 mL each) to remove any residual impurities.

  • Dry the product under vacuum at 50 °C for 4-6 hours.

Step 4: Characterization
  • Determine the yield of the final product.

  • Characterize the Acetyl-L-carnitinium chloride by:

    • Melting Point: Compare with the literature value.

    • FTIR Spectroscopy: Identify key functional groups (ester C=O, carboxylic acid O-H, C-N).

    • ¹H-NMR Spectroscopy: Confirm the presence of the acetyl group and the carnitine backbone protons.

Process Optimization and Data

The efficiency of microwave-assisted synthesis allows for rapid optimization. Key parameters can be adjusted to maximize yield and purity.

ParameterRangeDefaultRationale
Temperature 80 - 120 °C100 °CBalances reaction rate with potential for thermal degradation. Higher temperatures lead to faster reactions.
Time 5 - 15 min8 minSufficient for complete conversion at 100 °C. Can be reduced at higher temperatures.
Equivalents of Ac₂O 1.2 - 2.01.5 eq.Ensures complete reaction. Higher equivalence can complicate purification.
Solvent Acetic Acid / Solvent-freeAcetic AcidAcetic acid aids in dissolving L-carnitine. A solvent-free approach is feasible but may require higher temperatures to mobilize the reactants.

Note: All optimization reactions should be performed on a small scale before scaling up.

G start Start: Reagent Preparation step1 1. Dissolve L-Carnitine in Acetic Acid start->step1 step2 2. Add Acetic Anhydride & Seal Vessel step1->step2 step3 3. Microwave Irradiation (100°C, 8 min) step2->step3 step4 4. Cooling & Depressurization step3->step4 step5 5. Solvent Removal (Rotary Evaporation) step4->step5 step6 6. Salt Formation & Crystallization (Acetone / HCl) step5->step6 step7 7. Filtration & Washing step6->step7 step8 8. Drying Under Vacuum step7->step8 end End: Characterize Product step8->end

Caption: Experimental workflow for the synthesis of Acetyl-L-Carnitinium Chloride.

Safety Considerations

  • Microwave synthesis in sealed vessels generates pressure. Never exceed the recommended volume or temperature limits for the reaction vessels.

  • Acetic anhydride and glacial acetic acid are corrosive. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Ensure the microwave synthesizer is properly maintained and operated according to the manufacturer's guidelines.

Conclusion

The microwave-assisted synthesis of Acetyl-L-carnitinium chloride offers a substantial improvement over traditional methods. By reducing reaction times from many hours to under 10 minutes and promoting cleaner reaction profiles, this MAOS protocol provides a highly efficient, reliable, and environmentally conscious pathway for producing this valuable compound. The method's simplicity and speed make it ideal for rapid lead optimization in drug discovery and for routine synthesis in research laboratories.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • SciSpace.
  • Google Patents. Esters of L-carnitine and acyl L-carnitine endowed with muscle relaxant activityselective on gastrointestinal tract and pharmaceutical compositions containing same.
  • Google Patents.
  • Linus Pauling Institute. L-Carnitine.
  • Patent 1131279. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE.
  • PMC.
  • Google Patents.
  • Eureka | Patsnap.
  • BS Public
  • Organic Chemistry Portal.
  • RSC Publishing.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. (2024, October 23).
  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • MDPI. (2025, December 1).

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Method

Application Note &amp; Protocol: Spectrophotometric Analysis of Hemiacetylcarnitinium

Introduction: The Significance of Carnitine Esters in Cellular Metabolism L-carnitine and its acyl esters are pivotal to cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carnitine Esters in Cellular Metabolism

L-carnitine and its acyl esters are pivotal to cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] The balance between free carnitine and its esterified forms, such as acetyl-L-carnitine, is a critical indicator of metabolic status.[3] Hemiacetylcarnitinium, as a short-chain acylcarnitine, is presumed to play a role in modulating the intramitochondrial acetyl-CoA/CoA ratio, a key regulator of the pyruvate dehydrogenase complex and, consequently, cellular energy homeostasis.

Accurate quantification of short-chain acylcarnitines is therefore essential for researchers in drug development and metabolic disease research. While mass spectrometry offers high sensitivity and specificity for a broad range of acylcarnitines,[4][5][6][7][8][9] enzymatic spectrophotometric assays provide a robust, cost-effective, and widely accessible alternative for the quantification of specific carnitine esters.[10][11][12] This application note details a validated protocol for the spectrophotometric analysis of hemiacetylcarnitinium, leveraging the well-established enzymatic cycling assay involving carnitine acetyltransferase (CAT) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle of the Assay: An Enzymatic Cascade for Signal Amplification

The quantification of hemiacetylcarnitinium is achieved through a specific enzymatic reaction catalyzed by carnitine acetyltransferase (CAT). In this reaction, hemiacetylcarnitinium reacts with coenzyme A (CoA) to produce L-carnitine and acetyl-CoA. The liberated CoA, which has a free sulfhydryl group, then reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the concentration of hemiacetylcarnitinium in the sample.

The enzymatic reaction is as follows:

Hemiacetylcarnitinium + CoA-SH --Carnitine Acetyltransferase--> L-Carnitine + Acetyl-S-CoA

The subsequent colorimetric reaction is:

CoA-SH + DTNB --> TNB-S-CoA + TNB (λmax = 412 nm)

By measuring the increase in absorbance at 412 nm over time, the concentration of hemiacetylcarnitinium can be accurately determined by referencing a standard curve generated with known concentrations of the analyte.

Experimental Workflow Diagram

Hemiacetylcarnitinium_Assay_Workflow prep Sample & Standard Preparation mixing Combine Sample/Standard, Buffer, DTNB, and CoA prep->mixing reagent_prep Reagent Preparation reagent_prep->mixing incubation Pre-incubation (e.g., 5 min at 25°C) mixing->incubation initiation Initiate Reaction with Carnitine Acetyltransferase incubation->initiation measurement Spectrophotometric Measurement (Abs at 412 nm) initiation->measurement analysis Data Analysis: Standard Curve & Concentration Calculation measurement->analysis

Caption: Workflow for the spectrophotometric analysis of hemiacetylcarnitinium.

Detailed Experimental Protocol

I. Reagent and Solution Preparation
  • Assay Buffer (100 mM Tris-HCl, pH 7.8):

    • Dissolve 12.11 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 7.8 with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • DTNB Stock Solution (10 mM):

    • Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of Assay Buffer.

    • Store in a light-protected container at 4°C. This solution is stable for up to 2 weeks.

  • Coenzyme A (CoA) Stock Solution (10 mM):

    • Dissolve 7.67 mg of Coenzyme A (free acid) in 1 mL of deionized water.

    • Prepare fresh on the day of the experiment and keep on ice.

  • Carnitine Acetyltransferase (CAT) Enzyme Solution (10 units/mL):

    • Reconstitute lyophilized CAT in cold Assay Buffer to a concentration of 10 units/mL.

    • Prepare fresh on the day of the experiment and keep on ice.

  • Hemiacetylcarnitinium Standard Stock Solution (1 mM):

    • Accurately weigh and dissolve the appropriate amount of hemiacetylcarnitinium hydrochloride in deionized water to make a 1 mM stock solution.

    • Store aliquots at -20°C.

II. Standard Curve Preparation

Prepare a series of hemiacetylcarnitinium standards by diluting the 1 mM stock solution in deionized water. A suggested concentration range is from 0 µM to 100 µM.

StandardVolume of 1 mM Stock (µL)Volume of Deionized Water (µL)Final Concentration (µM)
S0 (Blank)010000
S11099010
S22098020
S34096040
S46094060
S58092080
S6100900100
III. Sample Preparation

Biological samples should be deproteinized prior to analysis to avoid interference from endogenous enzymes and proteins.

  • For plasma or serum samples, add 3 volumes of ice-cold methanol to 1 volume of sample.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for analysis.

IV. Assay Procedure
  • Set up a 96-well microplate or individual cuvettes.

  • Prepare a master mix for the desired number of reactions (standards and samples) plus a 10% excess. For each reaction, the master mix contains:

    • Assay Buffer: 165 µL

    • DTNB Stock Solution (10 mM): 5 µL

    • CoA Stock Solution (10 mM): 5 µL

  • Add 175 µL of the master mix to each well or cuvette.

  • Add 25 µL of the prepared standards or deproteinized samples to the corresponding wells.

  • Mix gently and incubate for 5 minutes at 25°C to allow for any non-enzymatic reactions with DTNB to go to completion.

  • Initiate the reaction by adding 10 µL of the CAT Enzyme Solution (10 units/mL) to each well.

  • Immediately start measuring the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader or spectrophotometer.

Data Analysis and Calculations

  • Calculate the rate of reaction (ΔAbs/min): For each standard and sample, determine the linear portion of the absorbance versus time plot and calculate the slope.

  • Correct for the blank: Subtract the rate of the blank (S0) from the rates of all standards and samples.

  • Generate the standard curve: Plot the corrected rates (ΔAbs/min) for the standards against their corresponding concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Calculate the concentration of hemiacetylcarnitinium in the samples: Use the equation from the linear regression to calculate the concentration of hemiacetylcarnitinium in the unknown samples.

Concentration (µM) = (Corrected Rate of Sample - y-intercept) / slope

Remember to account for the dilution factor introduced during sample preparation.

Assay Performance Characteristics

The following table summarizes the expected performance characteristics of this assay. These values should be validated in your laboratory.

ParameterExpected Value
Wavelength (λmax)412 nm
Linearity (R²)≥ 0.995
Linear Range5 - 100 µM
Limit of Detection (LOD)~ 2 µM
Limit of Quantification (LOQ)~ 5 µM
Precision (CV%)< 10%
Recovery90 - 110%

Troubleshooting and Method Considerations

  • High Background: If the blank shows a high rate of reaction, this could be due to the presence of free sulfhydryl groups in the sample or reagents. Ensure fresh, high-quality reagents are used.

  • Non-linear Reaction Rate: If the reaction rate is not linear, the concentration of the analyte may be too high, or the enzyme concentration may be limiting. Dilute the sample or optimize the enzyme concentration.

  • Interference: Substances that absorb at 412 nm or that can reduce DTNB may interfere with the assay. A sample blank (without the CAT enzyme) can be run to assess this.

Conclusion

This application note provides a detailed and robust protocol for the spectrophotometric quantification of hemiacetylcarnitinium. The method is based on a well-established enzymatic assay, offering a reliable and accessible alternative to mass spectrometry for targeted analysis. By following this protocol, researchers can obtain accurate and reproducible measurements of this important short-chain acylcarnitine, facilitating further investigations into its role in cellular metabolism and disease.

References

  • Cederblad, G., Harper, P., & Lindgren, K. (1986). Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer. Clinical Chemistry, 32(2), 342-346. [Link]

  • Tachikawa, M., et al. (1984).
  • Marquis, N. R., & Fritz, I. B. (1964). The spectrophotometric determination of carnitine and its esters. Journal of Lipid Research, 5, 184-187.
  • Cederblad, G., & Lindstedt, S. (1972). A method for the determination of carnitine in the picomole range. Clinica Chimica Acta, 37(1), 235-243.
  • Patent CN103499547A.
  • Melegh, B., & Varga, Z. V. (2016). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine, 16(7), 633-643. [Link]

  • Quest Diagnostics. Carnitine LC/MS/MS 70107. [Link]

  • Mayo Clinic Laboratories. Test Definition: CARN. [Link]

  • Schrauwen-Hinderling, V. B., et al. (2014). Long–echo time MR spectroscopy for skeletal muscle acetylcarnitine detection. Journal of Clinical Investigation, 124(10), 4254-4261. [Link]

  • HealthMatters.io. CARNITINE, ESTERS - Immune System - Lab Results explained. [Link]

  • Warde Medical Laboratory. CARNITINE EVALUATION (FREE AND TOTAL). [Link]

  • Adams, S. H., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(1), 169-176. [Link]

  • Kiekens, F., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(28), 9185-9195. [Link]

  • Waters Corporation. (2017). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. [Link]

  • Minkler, P. E., et al. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry, 54(9), 1465-1475. [Link]

  • Jian, W., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(19), 3076-3084. [Link]

  • Garg, U., & Lorenz, A. D. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 93-99. [Link]

  • UTAchemistry. (2011, December 4). UTA-509: Spectrophotometric Determination of Purity and Concentration (Chem1441) [Video]. YouTube. [Link]

  • Norum, K. R. (1964). A rapid spectrophotometric assay for carnitine palmitoyltransferase. Biochimica et Biophysica Acta, 89, 95-108. [Link]

  • Blazheyevskiy, M. Y., et al. (2024). The Quantitative Determination of Etonium by the Enzymatic Kinetic-Spectrophotometric Method. Journal of Organic and Pharmaceutical Chemistry, 22(1), 58-65. [Link]

  • Morgan, E. M., et al. (2023). Spectrophotometric Resolution Methods for Determination of Dimenhydrinate and Cinnarizine in Presence of their Toxic Impurities. Bulletin of Faculty of Pharmacy, Cairo University, 61(1), 1-12. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization and Validation of Acetylcarnitinium by ¹H-NMR

Introduction: Defining the Analyte and the Analytical Challenge In the landscape of metabolic research and pharmaceutical development, the accurate characterization of carnitine and its acyl derivatives is paramount. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Analyte and the Analytical Challenge

In the landscape of metabolic research and pharmaceutical development, the accurate characterization of carnitine and its acyl derivatives is paramount. These compounds are crucial for fatty acid metabolism, and their plasma concentrations serve as key biomarkers for various inborn errors of metabolism.[1][2] While the user has specified the topic of "hemiacetylcarnitinium," it is important to clarify the nature of this analyte. Scientific literature identifies hemiacetylcarnitinium as a specific, cyclic reaction intermediate analogue, chemically named (2S,6R:2R,6S)-6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium chloride.[3] This molecule was synthesized to probe the active site of carnitine acetyltransferase and is not a common subject of routine analytical validation.[3]

Given the scarcity of public characterization data for this specific intermediate, this guide will focus on its closely related, structurally significant, and commercially vital analogue: O-acetyl-L-carnitinium (commonly known as acetyl-L-carnitine). This compound, a quaternary ammonium cation, represents a perfect model for demonstrating the power of ¹H-NMR in providing unambiguous structural confirmation and primary quantification.[4][5] The principles and workflows detailed herein are directly applicable to the structural elucidation of novel or rare derivatives like hemiacetylcarnitinium, should a research need arise.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, establishing a framework for building self-validating analytical systems grounded in the fundamental principles of nuclear magnetic resonance.

Part 1: The Power of ¹H-NMR for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool in chemical analysis because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[6] This fundamental principle allows NMR to provide comprehensive structural information and direct, quantitative data from a single experiment, often without the need for analyte-specific reference standards.[7]

The Expected ¹H-NMR Spectrum of O-Acetyl-L-Carnitinium

The structure of O-acetyl-L-carnitinium is relatively simple, leading to a clean and highly informative ¹H-NMR spectrum. When dissolved in deuterium oxide (D₂O), which is the ideal solvent for this polar molecule, we can predict and identify several key signals.

Caption: Chemical Structure of O-Acetyl-L-Carnitinium.

The key is to understand which protons correspond to which signals. The following table summarizes the expected chemical shifts (δ) and their characteristics.

Proton Group Number of Protons Expected Chemical Shift (δ) in D₂O (ppm) Multiplicity Assignment Rationale
Acetyl Methyl (-C(O)CH₃)3~2.15Singlet (s)Protons on a methyl group adjacent to a carbonyl. Isolated from other protons, hence a singlet.
Methylene adjacent to carboxyl (-CH₂-COO⁻)2~2.7 - 2.9Doublet of doublets (dd)These two protons are diastereotopic and couple with the adjacent CH proton.
N-Trimethyl (-N⁺(CH₃)₃)9~3.20Singlet (s)All nine protons are chemically equivalent due to free rotation. Experiences a downfield shift due to the positive charge on the nitrogen.
Methylene adjacent to nitrogen (-CH₂-N⁺)2~3.7 - 3.9Doublet of doublets (dd)These protons are shifted significantly downfield by the adjacent quaternary ammonium group and couple with the CH proton.
Methine (-CH(OAc)-)1~5.50Multiplet (m)This single proton is coupled to the four protons of the two adjacent methylene groups, resulting in a complex multiplet. It is the most downfield non-aromatic proton due to the deshielding effect of the attached oxygen atom.

Note: Chemical shifts are approximate and can vary based on pH, concentration, and spectrometer frequency. Data synthesized from literature sources.[8][9]

Part 2: Quantitative Validation by ¹H-NMR (qNMR)

Beyond structural confirmation, ¹H-NMR is a primary analytical method for determining purity and concentration, a technique known as quantitative NMR (qNMR).[6][10] It allows for direct quantification against a certified internal standard without the need for a calibration curve of the analyte itself.[7] This makes qNMR an incredibly powerful tool for validating new chemical entities or certifying reference materials.

Causality in Experimental Design: Why Every Parameter Matters

A robust qNMR experiment is a self-validating system, but this is only true if the acquisition parameters are set with a clear understanding of their purpose.

Caption: Standard workflow for purity determination of Acetylcarnitinium by qNMR.

  • Choice of Internal Standard: The standard (e.g., maleic acid, DMSO) must be of high, certified purity, stable, and possess signals that are sharp, well-resolved, and do not overlap with any analyte signals.[11] Maleic acid is an excellent choice as its olefinic proton gives a sharp singlet in a clean region of the spectrum (~6.3 ppm).

  • Relaxation Delay (d1): This is the most critical parameter for quantification. The delay between pulses must be long enough to allow all relevant protons (in both the analyte and the standard) to fully return to thermal equilibrium. A conservative rule is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated.[12] Failure to do so will result in signals that are not fully relaxed, leading to inaccurate integration and invalid quantitative results.

  • Signal-to-Noise (S/N): For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is required for the peaks of interest.[12] This is achieved by increasing the number of scans. This ensures that the integration is not biased by baseline noise.

Experimental Protocol: Purity Determination of O-Acetyl-L-Carnitinium HCl
  • Preparation:

    • Accurately weigh approximately 20 mg of O-acetyl-L-carnitinium HCl into a vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

    • Using a calibrated pipette, dissolve the mixture in a precise volume (e.g., 1.00 mL) of deuterium oxide (D₂O).

    • Vortex until fully dissolved and transfer ~0.6 mL to a high-quality 5 mm NMR tube.

  • Acquisition (Example on a 500 MHz Spectrometer):

    • Insert the sample, lock on the deuterium signal of D₂O, and shim the magnetic field to achieve optimal resolution.

    • Use a standard 1D proton pulse sequence.

    • Set the pulse angle to 90 degrees.

    • Crucially, set the relaxation delay (d1) to 30 seconds. This is a conservative value to ensure full relaxation for both the analyte and standard protons.

    • Set the number of scans to 64 or until the S/N of the smallest peak to be integrated is >250:1.

    • Acquire the data.

  • Processing and Calculation:

    • Apply Fourier transformation, automatic phase correction, and baseline correction to the resulting spectrum.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the N-trimethyl singlet at ~3.20 ppm) and the signal from the internal standard (e.g., the maleic acid singlet at ~6.3 ppm).

    • Calculate the purity using the standard qNMR equation:[11]

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal (e.g., 9 for the N-trimethyl group, 2 for maleic acid)

    • M = Molar mass

    • m = Weighed mass

    • Purity_std = Certified purity of the internal standard

Part 3: A Comparative Guide to Validation Techniques

While qNMR is a powerful primary method, a comprehensive validation strategy often involves orthogonal techniques. The two most common alternatives in the analysis of acylcarnitines are High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (MS/MS).[13][14]

Caption: Logic diagram comparing primary applications of NMR, MS, and HPLC.

Comparative Performance Analysis
Parameter ¹H-NMR Spectroscopy Tandem Mass Spectrometry (MS/MS) HPLC (with UV/DAD)
Primary Goal Structural Elucidation & Purity CertificationHigh-Sensitivity Screening & IdentificationRoutine Quantification & Impurity Profiling
Quantification Primary Method. Absolute quantification with internal standard, no analyte reference needed.[6]Relative. Requires stable isotope-labeled internal standards for accurate quantification.[1]Secondary Method. Requires a certified reference standard of the analyte for calibration.[14]
Structural Info Excellent. Provides unambiguous connectivity and stereochemical information.Good. Provides molecular weight and fragmentation patterns, inferring structure.[15]Poor. Provides retention time only. Limited information from UV spectrum.
Sensitivity Low (μg-mg range). Exceptional (pg-fg range). The gold standard for biomarker analysis in biological matrices.[2][13]Moderate (ng-μg range). Often requires derivatization for carnitines which lack a strong chromophore.[16][17]
Sample Throughput Low to Medium. High. Amenable to flow-injection analysis for rapid screening.[15]Medium. Dependent on chromatographic run time.
Destructive? No. The sample can be fully recovered.[18]Yes. The sample is consumed.Yes. The sample is consumed.
Validation Trust High. Considered a "gold standard" method by metrology institutes for purity assessment.[19]High. The standard for clinical diagnostic labs for inborn errors of metabolism.[13]High. The workhorse of QC labs for release testing, but dependent on standard quality.
Expert Insights: A Synergistic Approach

As a Senior Application Scientist, my recommendation is not to view these techniques as competitors, but as synergistic partners in a comprehensive validation strategy.

  • For a novel compound like hemiacetylcarnitinium, ¹H-NMR would be the indispensable first step for absolute structural confirmation.

  • For certifying a reference standard of O-acetyl-L-carnitinium, qNMR is the definitive method for assigning purity.[10][20]

  • For monitoring trace levels of acylcarnitines in plasma for clinical research, LC-MS/MS is the only viable option due to its sensitivity.[1][15]

  • For routine quality control of a pharmaceutical formulation containing O-acetyl-L-carnitinium, a validated HPLC method is the most efficient and cost-effective solution for batch release testing.[16]

By understanding the fundamental strengths and limitations of each technique, researchers can design a logical, robust, and trustworthy validation package that meets the highest standards of scientific integrity and regulatory scrutiny.

References

  • Al-Dirbashi, O. Y., Rashed, M. S., & Al-Amoudi, M. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology, 2546, 27–34. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology, 708, 55–72. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • Vreken, P., van Lint, A. E., Bootsma, A. H., van Gennip, A. H., & Wanders, R. J. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit17.8. [Link]

  • Miller, M. J., Kennedy, A. D., Eckhart, A. D., Goldman, S. J., Leonard, J. V., & Matern, D. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Brewer, F., Seim, H., & Englard, S. (1990). Reexamination of the 1H NMR assignments and solution conformations of L-carnitine and O-acetyl-L-carnitine using C-2 stereospecifically labeled monodeuterated isomers. Archives of Biochemistry and Biophysics, 276(2), 495–499. [Link]

  • Long, C. S., & He, L. (2010). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Journal of Chromatographic Science, 48(5), 374–378. [Link]

  • Haynes, B. C., De Jesús, V. R., & Hannon, W. H. (2014). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 431, 144-149. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL Ltd. [Link]

  • Bruker. (2014, October 28). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. [Link]

  • van Vlies, N., Bacchini, F., & Verhoeven, N. M. (2007). Quantification of carnitine esters by high-performance liquid chromatography. Effect of feeding medium-chain triglycerides on the plasma carnitine ester profile. Journal of Chromatography B, 857(1), 139-145. [Link]

  • Scribd. (n.d.). Method Validation of Pharmaceuticals. [Link]

  • Uddin, M. E., Al-Mamun, M. R., & Islam, M. S. (2025). Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. Mediterranean Journal of Chemistry, 15(2), 177-191. [Link]

  • Long, C. S., & He, L. (2010). Simultaneous determination of free and total carnitine in human serum by HPLC with UV detection. Journal of chromatographic science, 48(5), 374–378. [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Mercier, K. A., & Powers, R. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomedicines, 8(7), 206. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column. [Link]

  • Kagawa, M., Machida, Y., Nishi, H., & Haginaka, J. (2005). Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. Journal of pharmaceutical and biomedical analysis, 38(5), 918–923. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L(-)-Carnitine at BMRB. [Link]

  • Saito, T., Sugahara, K., & Ihara, T. (2019). Establishment of an analytical method for accurate purity evaluations of acylcarnitines by using quantitative 1H NMR spectroscopy. Analytical and Bioanalytical Chemistry, 411(20), 5175-5183. [Link]

  • FooDB. (2019, October 15). Showing Compound Acetyl-L-carnitine (FDB093666). [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Angelis, G. D., & Bieber, L. L. (1985). Active-site probes of carnitine acyltransferases. Inhibition of carnitine acetyltransferase by hemiacetylcarnitinium, a reaction intermediate analogue. The Journal of biological chemistry, 260(23), 12793–12797. [Link]

  • Jaudzems, K., Kuka, J., Gutcaits, A., et al. (2009). a) 1D 1 H NMR spectrum of carnitine. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetyl-L-Carnitine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). O-acetylcarnitinium. PubChem Compound Database. [Link]

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Comparative

A Comparative Guide to the Bioavailability of Acetyl-L-Carnitine and the Investigational Compound Hemiacetylcarnitinium

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed comparison of the bioavailability of the well-characterized therapeutic agent, Ace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed comparison of the bioavailability of the well-characterized therapeutic agent, Acetyl-L-Carnitine (ALCAR), and the synthetic derivative, hemiacetylcarnitinium. While extensive pharmacokinetic data for ALCAR is available, it is crucial to note at the outset that no public domain experimental data on the bioavailability of hemiacetylcarnitinium currently exists. This document, therefore, will thoroughly review the established bioavailability of ALCAR and provide a theoretical framework for the potential bioavailability of hemiacetylcarnitinium based on its known chemical properties. Furthermore, we will present detailed experimental protocols that can be employed to determine the bioavailability of this and other novel compounds.

Introduction: The Significance of Bioavailability for Carnitine Derivatives

L-carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] ALCAR, in particular, has garnered significant interest for its neuroprotective and cognitive-enhancing effects, which are contingent on its ability to be absorbed from the gastrointestinal tract and cross the blood-brain barrier.[2][3][4] The bioavailability of these compounds is a critical determinant of their therapeutic efficacy. This guide will delve into the known bioavailability of ALCAR and explore the potential characteristics of hemiacetylcarnitinium, a synthetic analogue known for its role as a competitive inhibitor of carnitine acetyltransferase.[5]

Acetyl-L-Carnitine (ALCAR): An Established Bioavailability Profile

Oral bioavailability of ALCAR in humans is relatively low and variable, generally estimated to be between 5% and 25% for supplemental doses.[6] Several factors contribute to this limited absorption:

  • Saturable Active Transport: The primary mechanism of ALCAR absorption in the small intestine is via the organic cation/carnitine transporter 2 (OCTN2), a sodium-dependent, carrier-mediated process.[2] This transport system can become saturated at higher doses, limiting the rate and extent of absorption.

  • Intestinal Hydrolysis: In vitro studies suggest that a portion of orally administered ALCAR is hydrolyzed to L-carnitine by esterases within the enterocytes during the absorption process.[6]

  • Gut Microbiota Metabolism: Unabsorbed ALCAR can be metabolized by the gut microbiota.[7]

Following absorption, ALCAR is distributed throughout the body and can cross the blood-brain barrier, where it exerts its neurological effects.[2]

Hemiacetylcarnitinium: A Profile Defined by Biochemical Interaction, Not Bioavailability

Hemiacetylcarnitinium chloride is a synthetic compound designed as a reaction intermediate analogue for the acetyl transfer between acetylcarnitine and Coenzyme A, catalyzed by carnitine acetyltransferase (CAT).[5] It acts as a competitive inhibitor of this enzyme.[5]

To date, there are no published studies evaluating the oral bioavailability, intestinal absorption, or pharmacokinetic profile of hemiacetylcarnitinium.

Theoretical Considerations for Hemiacetylcarnitinium Bioavailability

Based on its chemical structure, we can hypothesize about the potential factors that would influence its bioavailability:

  • Structural Similarity to ALCAR: Its structural resemblance to ALCAR suggests that it might be a substrate for the same intestinal transporters, such as OCTN2. If so, its absorption would likely be a saturable process.

  • Chemical Stability: The stability of the hemiacetal group in the acidic environment of the stomach and the enzymatic environment of the small intestine would be a critical determinant of how much of the intact compound reaches the absorptive surfaces.

  • Transporter Affinity: The affinity of hemiacetylcarnitinium for intestinal transporters like OCTN2 is unknown. A lower affinity compared to ALCAR would result in poorer absorption.

These points remain speculative without experimental validation.

Experimental Protocols for Determining Bioavailability

To address the knowledge gap regarding hemiacetylcarnitinium's bioavailability, the following standard experimental workflows are recommended.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocytes in culture, providing an excellent in vitro model of the intestinal barrier.[8][9][10]

Objective: To determine the intestinal permeability of hemiacetylcarnitinium and compare it to that of ALCAR.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Prepare solutions of hemiacetylcarnitinium and ALCAR at various concentrations in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Assay (Apical to Basolateral):

    • Add the compound solution to the apical (upper) chamber of the Transwell™ insert.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical):

    • Add the compound solution to the basolateral chamber.

    • At the same time points, collect samples from the apical chamber to assess efflux.

  • Sample Analysis: Quantify the concentration of the compounds in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound in both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Diagram of Caco-2 Permeability Assay Workflow:

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Caco-2 Cell Culture (18-22 days) TEER TEER Measurement (Monolayer Integrity) Caco2->TEER Apical Add Compound to Apical Chamber TEER->Apical Basolateral Add Compound to Basolateral Chamber TEER->Basolateral Compound Compound Preparation (Hemiacetylcarnitinium & ALCAR) Compound->Apical Compound->Basolateral Sample_A_B Sample Basolateral Chamber (Apical to Basolateral) Apical->Sample_A_B Sample_B_A Sample Apical Chamber (Basolateral to Apical) Basolateral->Sample_B_A LCMS LC-MS/MS Analysis Sample_A_B->LCMS Sample_B_A->LCMS Papp Calculate Papp & Efflux Ratio LCMS->Papp

Caption: Caco-2 Permeability Assay Workflow.

In Situ Intestinal Perfusion: The Single-Pass Intestinal Perfusion (SPIP) Model in Rats

The SPIP model provides a more physiologically relevant assessment of intestinal absorption by maintaining an intact blood supply to the intestinal segment.[11][12][13][14]

Objective: To determine the in situ intestinal absorption rate and permeability of hemiacetylcarnitinium and ALCAR in a living organism.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a fasted rat and surgically expose the small intestine.

  • Intestinal Segment Isolation: Cannulate a specific segment of the intestine (e.g., jejunum or ileum) at both ends.

  • Perfusion:

    • Wash the isolated segment with a pre-warmed saline solution.

    • Perfuse the segment with a solution containing the test compound (hemiacetylcarnitinium or ALCAR) and a non-absorbable marker at a constant flow rate.

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals.

  • Blood Sampling: Collect blood samples from the portal vein or systemic circulation at specified time points.

  • Sample Analysis: Analyze the concentration of the compound and the non-absorbable marker in the perfusate and plasma samples using LC-MS/MS.

  • Data Analysis: Calculate the absorption rate constant (Ka) and the effective permeability coefficient (Peff) after correcting for water flux.

Diagram of SPIP Experimental Setup:

G cluster_animal Anesthetized Rat Intestine Intestinal Segment Collection Sample Collection Intestine:out->Collection Blood Blood Sampling (Portal Vein) Intestine->Blood Pump Perfusion Pump Pump->Intestine:in Reservoir Compound Reservoir Reservoir->Pump

Caption: In Situ Single-Pass Intestinal Perfusion (SPIP) Setup.

Analytical Methodology: LC-MS/MS for Quantification

Accurate quantification of carnitine and its esters in biological matrices is essential for bioavailability studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and specificity.[15][16][17][18]

Key Methodological Considerations:

  • Sample Preparation: Solid-phase extraction (SPE) or protein precipitation is typically used to remove interfering substances from plasma, perfusate, or cell culture media.

  • Chromatographic Separation: Reversed-phase chromatography is commonly employed to separate the analytes from endogenous matrix components.

  • Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

Data Presentation and Interpretation

The data generated from the proposed experiments should be organized to facilitate a clear comparison between hemiacetylcarnitinium and ALCAR.

Table 1: Comparative In Vitro Permeability Data (Caco-2 Model)

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Acetyl-L-Carnitine[Experimental Value][Experimental Value][Calculated Value]
Hemiacetylcarnitinium[Experimental Value][Experimental Value][Calculated Value]
Controls
Propranolol (High Permeability)>20--
Atenolol (Low Permeability)<1--

Table 2: Comparative In Situ Absorption Data (SPIP Model)

CompoundIntestinal SegmentKa (min⁻¹)Peff (x 10⁻⁴ cm/s)
Acetyl-L-CarnitineJejunum[Experimental Value][Experimental Value]
Ileum[Experimental Value][Experimental Value]
HemiacetylcarnitiniumJejunum[Experimental Value][Experimental Value]
Ileum[Experimental Value][Experimental Value]

Conclusion and Future Directions

While Acetyl-L-Carnitine possesses a well-documented, albeit limited, oral bioavailability, the corresponding data for hemiacetylcarnitinium is entirely absent from the scientific literature. Based on its chemical structure, it is plausible that hemiacetylcarnitinium may interact with the same intestinal transport mechanisms as ALCAR, but its stability and affinity for these transporters remain unknown. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to definitively determine the comparative bioavailability of hemiacetylcarnitinium. Such studies are essential to understand the potential of this compound as a pharmacological agent and to inform any future drug development efforts.

References

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2005). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry, 51(8), 1465-1478. [Link]

  • Połasska, M., & Szymański, K. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 88, 194-206. [Link]

  • El-Sayed, A. M. (2018). In Situ Single-Pass Intestinal Perfusion (SPIP). In Drug Delivery and Targeting (pp. 29-37). IntechOpen. [Link]

  • Vernez, L., Hopfgartner, G., & Wenk, M. (2003). Quantification of carnitine and acylcarnitines in plasma and blood spots by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 984(2), 203-213. [Link]

  • Eder, K., Felgner, A., & Kluge, H. (2005). Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 75(1), 3-9. [Link]

  • Sutton, S. C., & Rinaldi, M. T. (2001). Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man. Pharmaceutical research, 18(7), 1043-1048. [Link]

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30-41. [Link]

  • Li, M., Si, L., Pan, H., Zhang, L., Qian, S., & Wang, Y. (2012). Intestinal permeability of metformin using single-pass intestinal perfusion in rats. Journal of Pharmaceutical Sciences, 101(7), 2569-2577. [Link]

  • Zakeri-Milani, P., Valizadeh, H., & Tajerzadeh, H. (2009). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences, 71(5), 536-540. [Link]

  • Zakeri-Milani, P., Valizadeh, H., & Tajerzadeh, H. (2009). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences, 71(5), 536–540. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Said, H. M., & Ma, T. Y. (1998). Uptake of L-carnitine by a human intestinal epithelial cell line, Caco-2. The American journal of physiology, 274(4), G693-G700. [Link]

  • Al-Haggar, M., & Al-Thihli, K. (2019). Carnitine Inborn Errors of Metabolism. Metabolites, 9(9), 185. [Link]

  • Crill, C. M., Storm, M. C., & Christensen, M. L. (2006). Relative bioavailability of carnitine supplementation in premature neonates. JPEN. Journal of parenteral and enteral nutrition, 30(5), 416-421. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Suzuki, Y., Saitoh, H., & Nishimura, K. (1991). Acylcarnitines: drug absorption-enhancing agents in the gastrointestinal tract. Journal of pharmaceutical sciences, 80(8), 740-743. [Link]

  • Inano, A., Sai, Y., Nikaido, H., Hashimoto, N., Asano, T., & Tsuji, A. (2003). Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2. Journal of neurochemistry, 87(5), 1265-1273. [Link]

  • Forloni, G., Nitsch, R. M., & Wurtman, R. J. (1992). Neuroprotective activity of acetyl-L-carnitine: studies in vitro. Journal of neuroscience research, 32(3), 357-365. [Link]

  • Calvani, M., & Arduini, A. (2018). Differential effects of oral and intravenous l-carnitine on serum lipids: is the microbiota the answer?. Clinical kidney journal, 11(6), 735-738. [Link]

  • Gross, C. J., & Henderson, L. M. (1984). Studies of carnitine metabolism in relation to intestinal absorption. The American journal of physiology, 246(4 Pt 1), G423-G429. [Link]

  • Christiansen, R. Z. (1975). Metabolic fate of fatty acids in the carnitine cycle of brown adipose tissue mitochondria. Biochimica et biophysica acta, 380(3), 390-403. [Link]

  • Inano, A., Sai, Y., Nikaido, H., Hashimoto, N., Asano, T., & Tsuji, A. (2003). Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2. Journal of Neurochemistry, 87(5), 1265-1273. [Link]

  • Krims-Dāvis, K., Gukalova, B., Cirule, H., Liepiņš, E., & Dambrova, M. (2025). METABOLIC FATE OF ACETYLCARNITINE IN MICE AND HUMANS: INSIGHTS INTO BIOAVAILABILITY AND EXCRETION. RSU Research Portal. [Link]

  • Gross, C. J., & Henderson, L. M. (1984). Absorption of D- and L-carnitine by the intestine and kidney tubule in the rat. Biochimica et biophysica acta, 772(2), 209-219. [Link]

  • Suzuki, Y., Saitoh, H., & Nishimura, K. (1991). Increases in bioavailability of poorly absorbed drug by acylcarnitine. Journal of pharmaceutical sciences, 80(8), 740-743. [Link]

  • Rebouche, C. J., & Chenard, C. A. (1991). Metabolic fate of dietary carnitine in human adults: identification and quantification of urinary and fecal metabolites. The Journal of nutrition, 121(4), 539-546. [Link]

  • Swamy-Mruthinti, S., & Carter, A. L. (1999). Acetyl- L -carnitine decreases glycation of lens proteins: in vitro studies. Experimental eye research, 68(6), 727-734. [Link]

  • Gudjonsson, H., Li, B. U., & Olsen, W. A. (1987). In vivo studies of intestinal carnitine absorption in rats. Gastroenterology, 93(3), 558-565. [Link]

  • Chase, J. F., & Tubbs, P. K. (1986). Active-site probes of carnitine acyltransferases. Inhibition of carnitine acetyltransferase by hemiacetylcarnitinium, a reaction intermediate analogue. Biochemical and biophysical research communications, 138(2), 735-741. [Link]

  • Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clinical drug investigation, 23(11), 683-698. [Link]

  • Li, S., Li, X., & Chen, Y. (2019). Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. International journal of molecular sciences, 20(4), 923. [Link]

  • Rebouche, C. J., & Chenard, C. A. (1991). Metabolic fate of dietary carnitine in human adults: identification and quantification of urinary and fecal metabolites. The Journal of nutrition, 121(4), 539-546. [Link]

  • Al-Saeed, F. A., Al-Ghamdi, M. A., & Al-Harbi, S. A. (2023). The Potential Inhibitory Role of Acetyl-L-Carnitine on Proliferation, Migration, and Gene Expression in HepG2 and HT29 Human Adenocarcinoma Cell Lines. BioMed Research International, 2023, 8868892. [Link]

  • Schaefer, F. C., & Ross, J. H. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]

  • dos Santos, A. C., & de Albuquerque, T. R. (2021). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Molecules (Basel, Switzerland), 26(21), 6603. [Link]

  • Hart, A. M., Waden, J., & Ulbricht, C. (2002). Pharmacokinetics of acetyl-L-carnitine given in single or multiple doses to HIV-1 Infected patients with toxic peripheral polyneuropathy. AIDS (London, England), 16(16), 2218-2220. [Link]

  • German, K. E., & Popov, V. E. (2021). Synthesis and properties of new chloride technetium clusters. ResearchGate. [Link]

  • Ichikawa, T., & Kageyama, H. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Polymer Journal. [Link]

  • Wang, L., Qin, H., Wang, L., Huo, S., Zhao, B., Song, B., & Yan, T. (2013). Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants. Journal of Chemical Research, 37(4), 205-207. [Link]

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Validation

Mass Spectrometry Fragmentation Patterns: Hemiacetylcarnitinium vs. Acetylcarnitine

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Hemiacetylcarnitinium (HAC) —a cyclic reaction intermediate analogue—versus its physiological counterpart, Acetylcar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Hemiacetylcarnitinium (HAC) —a cyclic reaction intermediate analogue—versus its physiological counterpart, Acetylcarnitine (ALC) .

Executive Summary

Hemiacetylcarnitinium (HAC) is a synthetic, cyclic morpholinium derivative designed to mimic the tetrahedral intermediate formed during the transfer of an acetyl group from Acetyl-CoA to Carnitine. While it shares the same molecular formula (


) and nominal mass (

204) as Acetylcarnitine (ALC) , its fragmentation behavior is distinct due to its rigid cyclic structure.

This guide outlines the specific fragmentation pathways that allow researchers to differentiate the inhibitor (HAC) from the metabolite (ALC) in complex biological matrices, a critical requirement for pharmacokinetic profiling and enzyme inhibition studies.

FeatureAcetylcarnitine (ALC)Hemiacetylcarnitinium (HAC)
Role Endogenous MetaboliteSynthetic Transition-State Analogue
Structure Linear Ester (Flexible)Cyclic Morpholinium (Rigid)
Precursor (

)
204.1204.1
Dominant Fragment

85
(Butenoic acid cation)

186
(Loss of

)
Key Neutral Loss Trimethylamine (59 Da)Water (18 Da), Methyl (15 Da)

Structural Basis of Fragmentation

The divergence in fragmentation is dictated by the initial connectivity of the quaternary nitrogen and the carboxylate moiety.

  • Acetylcarnitine (ALC): Possesses a linear backbone with a labile ester bond. The quaternary ammonium group is a good leaving group (Trimethylamine), facilitating charge-remote fragmentation.

  • Hemiacetylcarnitinium (HAC): Features a 2-hydroxy-2,4,4-trimethylmorpholinium ring.[1][2][3] The nitrogen is locked within the ring structure. Fragmentation requires ring opening or high-energy bond cleavage, making the molecule more resistant to the characteristic "carnitine" fragmentation.

Structural Comparison Diagram

Structures cluster_ALC Acetylcarnitine (Linear) cluster_HAC Hemiacetylcarnitinium (Cyclic) ALC Acetylcarnitine (C9H18NO4+) Linear Ester Frag_85 m/z 85 [CH2=CH-COOH2]+ ALC->Frag_85 CID (Low Energy) Loss of TMA (59) + Acyl Cleavage HAC Hemiacetylcarnitinium (C9H18NO4+) Morpholinium Ring Frag_186 m/z 186 [M - H2O]+ HAC->Frag_186 Dehydration (Hemiketal OH)

Figure 1: Structural divergence leading to distinct fragmentation pathways.

Detailed Fragmentation Pathways

A. Acetylcarnitine (The Reference Standard)

The fragmentation of ALC is well-characterized and serves as the baseline for identification.

  • Mechanism: Collision-Induced Dissociation (CID) triggers the loss of the trimethylamine (TMA) group and the cleavage of the ester bond.[4]

  • Diagnostic Ion (

    
     85):  The most abundant product ion, corresponding to the protonated butenoic acid moiety (
    
    
    
    ). This fragment is conserved across most acylcarnitines but varies in mass depending on the acyl chain length.
  • Secondary Ion (

    
     144):  Represents the loss of trimethylamine (
    
    
    
    ).
B. Hemiacetylcarnitinium (The Cyclic Analogue)

HAC does not readily form the


 85 ion because the "backbone" carbons are part of the morpholine ring.
  • Primary Pathway (Dehydration): The hemiketal hydroxyl group at position 2 is highly labile. The major fragment is

    
     186 , resulting from the loss of water (
    
    
    
    , 18 Da). This creates a cyclic enol ether or ketone cation.
  • Secondary Pathway (Demethylation): Loss of a methyl group from the quaternary nitrogen yields a radical cation at

    
     189  (typically lower abundance in ESI, but possible).
    
  • Ring Opening: High collision energies are required to break the morpholine ring. If the ring opens, it may produce complex rearrangement ions rather than the clean

    
     85 signal seen in ALC.
    
Comparative Fragmentation Workflow

FragmentationPathways cluster_ALC_Path Acetylcarnitine (ALC) Pathway cluster_HAC_Path Hemiacetylcarnitinium (HAC) Pathway Precursor Precursor Ion [M]+ m/z 204.1 ALC_Step1 Neutral Loss of TMA (-59 Da) Precursor->ALC_Step1 Linear Structure HAC_Step1 Hemiketal Dehydration (-18 Da) Precursor->HAC_Step1 Cyclic Structure ALC_Frag1 Fragment m/z 144 (Protonated Acyl-Glutarate) ALC_Step1->ALC_Frag1 ALC_Step2 Ester Cleavage Charge Retention on Acid ALC_Frag1->ALC_Step2 ALC_Frag2 MAJOR FRAGMENT m/z 85.03 (C4H5O2+) ALC_Step2->ALC_Frag2 HAC_Frag1 MAJOR FRAGMENT m/z 186.1 (Cyclic Enol Ether) HAC_Step1->HAC_Frag1 HAC_Step2 Ring Fragmentation (High Energy) HAC_Frag1->HAC_Step2 HAC_Frag2 m/z 142 / 100 (Ring Fragments) HAC_Step2->HAC_Frag2

Figure 2: Divergent fragmentation pathways for isomeric species ALC and HAC.

Experimental Protocol for Discrimination

To confidently identify HAC in the presence of ALC (e.g., in inhibition assays), use the following Multiple Reaction Monitoring (MRM) transitions.

Method Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Collision Gas: Argon or Nitrogen.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the high polarity of both compounds.

MRM Transition Table
CompoundPrecursor (

)
Quantifier TransitionQualifier TransitionCollision Energy (eV)
Acetylcarnitine 204.1204.1

85.0
204.1

144.1
20 - 25
Hemiacetylcarnitinium 204.1204.1

186.1
204.1

126.1*
15 - 20

*Note: The qualifier for HAC may vary based on instrument optics; m/z 186 is the robust primary fragment.

Protocol Steps
  • Sample Preparation: Avoid derivatization methods that use acidic alcohols (e.g., butylation), as this may hydrolyze the cyclic hemiketal of HAC or transesterify ALC, confusing the results. Use simple protein precipitation with Acetonitrile.

  • Chromatographic Separation: While MS can distinguish them, chromatographic separation is ideal. HAC, being a rigid cyclic cation, typically elutes slightly earlier than the flexible linear ALC on HILIC columns due to differences in hydrodynamic volume.

  • Data Analysis: Filter data for the unique 204

    
     186  transition to isolate the HAC signal. The presence of 204 
    
    
    
    85
    indicates endogenous Acetylcarnitine.

References

  • Gandour, R. D., et al. (1986).[1] "Inhibition of carnitine acetyltransferase by hemiacetylcarnitinium, a reaction intermediate analogue."[3] Biochemical and Biophysical Research Communications, 138(2), 735-741. Link

  • Minkler, P. E., et al. (2008).[5] "Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry." Clinical Chemistry, 54(9), 1451-1462. Link

  • NIST Mass Spectrometry Data Center. (2021). "A Mass Spectral Library of Acylcarnitines Derived from Human Urine." Analytical Chemistry. Link

  • Jogl, G., et al. (2003). "Crystal structure of carnitine acetyltransferase and implications for the catalytic mechanism and fatty acid transport." Journal of Biological Chemistry, 278(15), 13159-13165.[6] Link

Sources

Comparative

A Guide to FTIR Spectral Comparison of Acetyl-L-Carnitine and Its Precursors

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of Acetyl-L-carnitine and its biochemical precursors, L-carnitine and Acetyl-Coenzyme A (Acetyl-CoA). We will explore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of Acetyl-L-carnitine and its biochemical precursors, L-carnitine and Acetyl-Coenzyme A (Acetyl-CoA). We will explore the underlying chemical transformations and how they manifest as distinct spectral signatures. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques to monitor biochemical reactions, identify compounds, or perform quality control.

Introduction: The Power of Vibrational Spectroscopy in Biochemical Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" of a sample.[1][2] The method measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds, such as stretching and bending.[3][4] Because the energies of these vibrations are unique to specific functional groups, an FTIR spectrum provides detailed information about a compound's chemical structure.[2]

In the context of cellular metabolism, the enzymatic synthesis of Acetyl-L-carnitine from L-carnitine and Acetyl-CoA is a crucial process. This reaction, catalyzed by carnitine acetyltransferase (CrAT), plays a vital role in regulating energy metabolism by transporting acetyl groups across mitochondrial membranes.[5][6] Monitoring this transformation is essential for understanding various physiological and pathological states. FTIR spectroscopy offers a direct method to observe the key functional group changes that define this reaction.

The Biochemical Transformation: From Precursors to Product

The formation of Acetyl-L-carnitine is an esterification reaction. The acetyl group from the thioester linkage in Acetyl-CoA is transferred to the hydroxyl group of L-carnitine.[6][7] This results in the formation of an ester (Acetyl-L-carnitine) and the release of Coenzyme A.

The core chemical changes to track via FTIR are:

  • The consumption of the hydroxyl (-OH) group on L-carnitine.

  • The cleavage of the thioester (R-S-C=O) group in Acetyl-CoA.

  • The formation of a new ester (R-O-C=O) linkage in Acetyl-L-carnitine.

G Reaction: L-Carnitine + Acetyl-CoA → Acetyl-L-Carnitine + CoA L_Carnitine L-Carnitine (with -OH group) Acetyl_L_Carnitine Acetyl-L-Carnitine (with Ester C=O and C-O) L_Carnitine->Acetyl_L_Carnitine Hydroxyl group is esterified Acetyl_CoA Acetyl-CoA (with Thioester C=O) Acetyl_CoA->Acetyl_L_Carnitine Acetyl group transferred CoA Coenzyme A (with -SH group) Acetyl_CoA->CoA Thioester bond cleaved

Caption: Formation of Acetyl-L-Carnitine from its precursors.

FTIR Spectral Signatures: A Comparative Analysis

The utility of FTIR in monitoring this reaction lies in the distinct and well-separated absorption bands of the key functional groups.

L-Carnitine (Precursor)

L-carnitine is a zwitterionic molecule containing a hydroxyl group, a carboxylate group, and a quaternary ammonium group. Its FTIR spectrum is characterized by:

  • O-H Stretch: A broad absorption band, typically in the range of 3500-3200 cm⁻¹, corresponding to the stretching vibration of the hydroxyl (-OH) group. The breadth is due to hydrogen bonding.

  • C-H Stretches: Sharp peaks between 3000-2850 cm⁻¹ from the methyl and methylene groups.

  • C=O Stretch (Carboxylate): A very strong, characteristic absorption peak for the asymmetric stretching of the carboxylate group (COO⁻). This has been observed specifically at 1595 cm⁻¹ .[8]

  • C-O Stretch: A strong peak in the 1150-1050 cm⁻¹ region, associated with the C-O bond of the secondary alcohol.

Acetyl-CoA (Precursor)

Acetyl-CoA is defined by its high-energy thioester bond. The key spectral feature is:

  • C=O Stretch (Thioester): The carbonyl group of a thioester absorbs infrared radiation at a frequency that is characteristically lower than that of a typical ester. This peak is expected to be strong and sharp, appearing in the 1690–1696 cm⁻¹ range.[9][10] This distinct position is crucial for distinguishing it from the ester product.

  • Amide Bands: Acetyl-CoA also contains amide linkages within its Coenzyme A portion, which will produce Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands.[10] These can sometimes overlap with other peaks but are part of the overall molecular fingerprint.

Acetyl-L-Carnitine (Product)

The product of the reaction, Acetyl-L-carnitine, is an ester. Its spectrum reflects the chemical changes from the precursors:

  • Disappearance of O-H Stretch: The broad hydroxyl absorption band (3500-3200 cm⁻¹) from L-carnitine will be absent, as this group has been consumed in the esterification.

  • Disappearance of Thioester C=O: The peak around 1690-1696 cm⁻¹ from Acetyl-CoA will disappear.

  • Appearance of Ester Bands (The "Rule of Three"): The formation of the ester group introduces a new, highly characteristic pattern. Esters are known for three strong peaks[11]:

    • C=O Stretch (Ester): A very strong, sharp peak typically appears between 1750-1735 cm⁻¹ .[11][12] This is a significantly higher frequency than both the carboxylate in L-carnitine and the thioester in Acetyl-CoA, making it an unambiguous marker for product formation.

    • Two C-O Stretches: Two distinct, strong absorption bands will appear in the "fingerprint region" between 1300-1000 cm⁻¹ .[11] These arise from the asymmetric and symmetric stretching of the C-O-C linkage of the ester group.

Data Summary: Characteristic FTIR Absorption Bands

CompoundFunctional GroupCharacteristic Absorption Range (cm⁻¹)Expected Observation
L-Carnitine Hydroxyl (O-H) Stretch3500 - 3200 (broad)Present in precursor
Carboxylate (C=O) Stretch~1595 (strong)Present in precursor
Acetyl-CoA Thioester (C=O) Stretch1690 - 1696 (strong)Present in precursor, disappears upon reaction
Acetyl-L-Carnitine Ester (C=O) Stretch1750 - 1735 (very strong)Absent in precursors, appears upon reaction
Ester (C-O) Stretches1300 - 1000 (two strong bands)Absent in precursors, appears upon reaction

Experimental Protocol: Acquiring High-Quality FTIR Spectra

This protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR, a technique ideal for analyzing solid or liquid samples with minimal preparation.[8][13]

Rationale for Method Selection: ATR-FTIR is chosen for its simplicity and reproducibility. It requires only a small amount of sample to be placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, generating the absorption spectrum.[13] This avoids the need for sample preparation like creating KBr pellets and is less susceptible to issues from solid sample deposition compared to transmission methods.[8]

Step-by-Step Methodology
  • Instrument Preparation & Background Collection: a. Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. b. Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a spectrum and ensuring no contaminant peaks are present. c. Collect a background spectrum. This is a critical step to measure the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Preparation: a. For solid samples (L-carnitine, Acetyl-L-carnitine), place a small amount of the fine powder onto the center of the ATR crystal to ensure complete coverage. b. Use the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum. Record the pressure setting to ensure consistency across all measurements. c. For Acetyl-CoA, which may be less stable or hygroscopic, handle it in a controlled environment if necessary. Apply the powder similarly to the other solids.

  • Spectral Acquisition: a. Set the desired acquisition parameters. For routine analysis, typical parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Number of Scans: 32-64 (co-added to improve signal-to-noise ratio) b. Collect the sample spectrum. The instrument software will automatically ratio the sample interferogram against the background interferogram and perform the Fourier transform to generate the final absorbance spectrum.
  • Data Processing and Analysis: a. If necessary, perform a baseline correction to account for any sloping baselines. b. Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands outlined in the Data Summary table. c. For comparative analysis, overlay the spectra of the precursors and the product. This provides a clear visual representation of the disappearance of reactant peaks and the appearance of product peaks.

  • Cleaning: a. After each measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal surface with the appropriate solvent to prevent cross-contamination.

G ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_sample Sample Measurement cluster_analysis Analysis & Cleanup Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Collect_BG Collect Background Spectrum Clean_ATR->Collect_BG Apply_Sample Apply Sample to Crystal Collect_BG->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Peaks Analyze & Compare Spectra Process_Data->Analyze_Peaks Clean_ATR_Post Clean ATR Crystal Analyze_Peaks->Clean_ATR_Post End End Clean_ATR_Post->End

Caption: Workflow for acquiring and analyzing FTIR spectra via ATR.

Conclusion

FTIR spectroscopy provides an exceptionally clear and definitive method for comparing Acetyl-L-carnitine to its precursors, L-carnitine and Acetyl-CoA. The key to this analysis is tracking the unambiguous disappearance of the L-carnitine hydroxyl band and the Acetyl-CoA thioester carbonyl peak, coupled with the emergence of the characteristic high-frequency ester carbonyl peak and the dual C-O stretches of Acetyl-L-carnitine. By following a robust experimental protocol, researchers can reliably use these spectral shifts to monitor the reaction, confirm product identity, and gain deeper insights into this fundamental metabolic process.

References

  • Jones, L. L., McDonald, D. A., & Borum, P. R. (2010). L-Carnitine and acetyl-L-carnitine: roles and neuroprotection in developing brain. PMC. [Link]

  • Wikipedia. (2024). Acetylcarnitine. Wikipedia. [Link]

  • M-CSA. Carnitine O-acetyltransferase. Mechanism and Catalytic Site Atlas. [Link]

  • Kline, C. (2025). Crash Course in Fourier Transform Infrared Spectroscopy. Bitesize Bio. [Link]

  • Azoulay, A. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy Online. [Link]

  • Reactome. acetyl-CoA + carnitine => acetylcarnitine + CoASH. Reactome Pathway Database. [Link]

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. FindLight. [Link]

  • Zhang, Y., et al. (2025). Infrared Spectrum Distortion Phenomenon During the Crystallization Process of L-Carnitine and a Quantitative Study Based on Machine Learning. ACS Publications. [Link]

  • Shirsand, S. B., et al. (2023). Design, Evaluation and Optimization of L-carnitine as Floating Microspheres for Hyperlipidemia Using 23 Full Factorial Design. Advances in Pharmacology and Pharmacy. [Link]

  • Svedhem, S., et al. (2012). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. PMC. [Link]

  • ResearchGate. (n.d.). FTIR characterisation of d- and l-PLA, carnitine and its corresponding ILs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Formation of acetylcarnitine. ResearchGate. [Link]

  • Wikipedia. (2024). Fourier-transform infrared spectroscopy. Wikipedia. [Link]

  • Naumann, D. (2023). Applications of Fourier Transform-Infrared spectroscopy in microbial cell biology and environmental microbiology: advances, challenges, and future perspectives. Frontiers. [Link]

  • Cramer, S. P., et al. (2011). Infrared and EPR Spectroscopic Characterization of a Ni(I) Species Formed by Photolysis of a Catalytically Competent Ni(I)-CO Intermediate in the Acetyl-CoA Synthase Reaction. PMC. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. [Link]

  • ResearchGate. (n.d.). a) FTIR spectra of copoly(β-thioether ester); b) 1 H NMR of PHF, PBF... ResearchGate. [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • SpectraBase. (n.d.). DL-carnitine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Arduini, A., et al. (2008). Synthesis and characterization of carnitine nitro-derivatives. PubMed. [Link]

  • Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Creative Biolabs. [Link]

  • Gao, Y., et al. (2025). Comparative analysis of physicochemical, microbiological, and sensory characteristics in discolored and normal red pepper (Capsicum annuum L.) powder. Taylor & Francis Online. [Link]

  • Li, B., et al. (2023). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Spectroscopy Online. [Link]

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Validation

Introduction: The Critical Role of Acetylcarnitine and the Challenge of Reproducibility

An In-Depth Guide to Inter-Laboratory Reproducibility of Hemiacetylcarnitinium Assays Prepared by a Senior Application Scientist Hemiacetylcarnitinium, more commonly known as acetyl-L-carnitine, is a pivotal metabolite a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Inter-Laboratory Reproducibility of Hemiacetylcarnitinium Assays

Prepared by a Senior Application Scientist

Hemiacetylcarnitinium, more commonly known as acetyl-L-carnitine, is a pivotal metabolite at the crossroads of energy metabolism. It is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation, a fundamental process for cellular energy production.[1][2] Consequently, quantifying acetyl-L-carnitine in biological matrices like plasma, serum, and tissues provides a critical window into mitochondrial function. Its levels are investigated as a diagnostic marker for inherited metabolic diseases, such as fatty acid oxidation defects and organic acidemias, and as a biomarker in complex conditions like type 2 diabetes and metabolic syndrome.[1][3]

Given its diagnostic and research significance, the ability to reliably measure acetyl-L-carnitine across different laboratories is paramount. However, achieving inter-laboratory reproducibility presents a significant analytical challenge. Discrepancies in results can arise from the choice of analytical methodology, variations in sample handling, and the inherent chemical properties of the analyte itself, including the presence of isomers and its low endogenous concentrations.[1][2]

This guide provides a comprehensive comparison of the primary methodologies used for acetyl-L-carnitine quantification. As a senior application scientist, my objective is to move beyond a simple listing of protocols. Instead, this document explains the causality behind experimental choices, outlines strategies to mitigate variability, and provides a framework for robust, cross-validated assay development, grounded in established regulatory and clinical standards.

Pillar 1: The Regulatory Framework for Assay Validation

Before comparing methods, it's essential to understand the principles of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) provide detailed guidance to ensure that analytical methods are reliable and reproducible.[4][5] The core parameters of a validated method form the bedrock of trustworthiness in any generated data.[6]

Key Validation Parameters as Defined by the FDA Include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. This is evaluated as within-run (intra-assay) and between-run (inter-assay) precision.[6]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Reproducibility: The precision between different laboratories, which is the ultimate goal of this guide.[4]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The process of ensuring a method performs consistently when transferred between laboratories is known as cross-validation .[4] This is a mandatory step in multi-site clinical trials or when data from different research groups are being compared.

cluster_0 Method Validation Workflow A Define Analytical Requirements (Analyte, Matrix, Range) B Method Development & Optimization A->B C Full Validation Protocol Design (Accuracy, Precision, Selectivity, etc.) B->C D Execute Validation Runs C->D E Assess Against Acceptance Criteria (e.g., FDA/ICH Guidelines) D->E E->B Fail F Method Deemed Validated E->F Pass G Cross-Validation (Inter-Lab Comparison) F->G H Assay Ready for Routine Use G->H cluster_1 LC-MS/MS Workflow Sample Biological Sample (Plasma, Serum, Tissue) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep LC LC Separation (e.g., HILIC or RP) Prep->LC Ion Ionization (Electrospray - ESI) LC->Ion MS1 Mass Selection (Q1) (Isolates Parent Ion) Ion->MS1 Frag Fragmentation (Q2) (Collision Cell) MS1->Frag MS2 Fragment Detection (Q3) (Detects Specific Fragment) Frag->MS2 Data Data Acquisition & Quantification MS2->Data cluster_2 Enzymatic Assay Workflow Sample Biological Sample Prep Sample Preparation (Deproteinization) Sample->Prep Reaction Enzymatic Reaction (Enzyme + Substrate + Sample) Prep->Reaction Incubate Incubation (Controlled Time & Temp) Reaction->Incubate Detect Signal Detection (Colorimetric/Fluorimetric) Incubate->Detect Quant Quantification (vs. Standard Curve) Detect->Quant cluster_3 Inter-Lab Comparison Workflow (CLSI EP09) A Select & Aliquot >40 Patient Samples B Lab A Analysis (Standardized SOP) A->B C Lab B Analysis (Standardized SOP) A->C D Collect Data Pairs (Result_A, Result_B) B->D C->D E Statistical Analysis (Passing-Bablok, Bland-Altman) D->E F Assess for Bias & Agreement E->F F->A Bias Detected (Investigate Cause) G Acceptable Reproducibility Achieved F->G No Significant Bias

Sources

Comparative

A Comprehensive Guide to Establishing Reference Standards for Hemiacetylcarnitinium Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of metabolic research and pharmaceutical development, the precise quantification of endogenous compounds is paramount. Hemiacetylcarnitiniu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and pharmaceutical development, the precise quantification of endogenous compounds is paramount. Hemiacetylcarnitinium, an ester of carnitine, plays a crucial role in cellular energy metabolism. Accurate analysis of this and related acylcarnitines is vital for diagnosing metabolic disorders and for the development of therapeutic interventions.[1][2][3] This guide provides an in-depth comparison of analytical methodologies and a framework for establishing robust hemiacetylcarnitinium reference standards, ensuring data integrity and comparability across studies.

The Critical Role of a Well-Characterized Reference Standard

A chemical reference substance is an authenticated, uniform material used in specified chemical and physical tests, where its properties are compared with those of the product under examination.[4] The establishment of a primary chemical reference substance, acknowledged for its high purity and well-defined characteristics, is the cornerstone of accurate analytical measurements.[4][5] Secondary reference substances, used for routine analysis, must be traceable to the primary standard.[4][5]

The purity of a reference standard is dictated by its intended use. For identification purposes, minor impurities may be inconsequential. However, for quantitative assays, a high degree of purity is essential.[5]

Establishing a Hemiacetylcarnitinium Primary Reference Standard: A Workflow

The journey to a primary reference standard involves synthesis, purification, and rigorous characterization to confirm its identity and purity.

Diagram: Workflow for Establishing a Hemiacetylcarnitinium Primary Reference Standard

Synthesis Synthesis of Hemiacetylcarnitinium Chloride Purification Purification by Recrystallization/Chromatography Synthesis->Purification NMR Structural Elucidation (1H & 13C NMR) Purification->NMR MS Molecular Weight Confirmation (LC-MS/MS) Purification->MS Purity Purity Determination (qNMR, HPLC) NMR->Purity MS->Purity Stability Forced Degradation & Long-Term Stability Studies Purity->Stability CoA Certificate of Analysis Generation Stability->CoA

Caption: Workflow for creating a hemiacetylcarnitinium primary reference standard.

This protocol outlines a general synthetic approach for acyl-L-carnitines.

Materials:

  • L-Carnitine hydrochloride

  • Acetyl chloride[6][7]

  • Anhydrous solvent (e.g., acetonitrile)

  • Weakly basic anion exchanger resin[2]

Procedure:

  • Suspend L-Carnitine hydrochloride in the anhydrous solvent.

  • Slowly add a slight molar excess of acetyl chloride to the suspension while stirring.

  • Heat the reaction mixture at an elevated temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and collect the crude product by filtration.

  • To remove the chloride counter-ion and obtain the inner salt, dissolve the crude product in water and pass it through a column containing a weakly basic anion exchanger.[2]

  • Lyophilize the eluate to obtain the crude hemiacetylcarnitinium inner salt.

  • Further purify the product by recrystallization or column chromatography to remove any unreacted L-carnitine and side products.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for hemiacetylcarnitinium analysis depends on the required sensitivity, selectivity, and throughput. Liquid chromatography-mass spectrometry (LC-MS/MS) has become a robust and widely used method for analyzing acylcarnitines due to its high sensitivity and specificity.[2][8]

Method Principle Advantages Disadvantages Typical Application
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection.High sensitivity and selectivity, allows for multiplexing.[1][2][3]Requires expensive instrumentation, potential for matrix effects.Newborn screening, clinical diagnostics, metabolic research.[2]
HPLC-UV Separation by high-performance liquid chromatography with ultraviolet detection.Relatively low cost, robust and widely available.Insensitive for acylcarnitines, requires derivatization for some compounds.[2]Quality control of pharmaceutical preparations.[9]
NMR Spectroscopy Nuclear magnetic resonance provides structural information and quantitative data.Non-destructive, provides detailed structural information, can be used for purity assessment.[10]Lower sensitivity compared to MS, complex spectra for biological samples.[10]Structural elucidation, purity assessment of reference standards.[10][11]

This protocol provides a general procedure for the analysis of short-chain acylcarnitines in biological matrices.

Sample Preparation:

  • To 100 µL of plasma, add 300 µL of methanol containing a deuterated internal standard (e.g., d3-acetylcarnitine).[1][12]

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[1]

  • Transfer 100 µL of the supernatant to a new vial and add 900 µL of the mobile phase A (e.g., 0.1% formic acid in water).[1]

LC-MS/MS Conditions:

  • LC Column: A hydrophilic interaction chromatography (HILIC) column is often used for retaining polar compounds like acylcarnitines.[2][12] A C18 column can also be effective.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and decreasing over time.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for hemiacetylcarnitinium and its internal standard.[12]

Diagram: Analytical Workflow for LC-MS/MS Quantification of Hemiacetylcarnitinium

Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (d3-Hemiacetylcarnitinium) Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Supernatant Dilution Centrifuge->Dilute Inject LC-MS/MS Injection Dilute->Inject Separate HILIC/C18 Separation Inject->Separate Detect ESI-MS/MS Detection (MRM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Analytical workflow for hemiacetylcarnitinium quantification by LC-MS/MS.

Stability Assessment of the Reference Standard

Ensuring the long-term stability of the hemiacetylcarnitinium reference standard is crucial for its reliable use.

Forced Degradation Studies: Forced degradation studies are conducted to understand the degradation pathways of the compound under various stress conditions.[9]

  • Acid/Base Hydrolysis: Incubate the standard solution with 1 M HCl and 1 M NaOH at an elevated temperature (e.g., 70°C).[9]

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid standard or a solution at an elevated temperature.

  • Photolytic Degradation: Expose the standard to UV light.

Long-Term Stability: Long-term stability studies are performed under recommended storage conditions (e.g., -20°C) to establish the shelf-life of the reference standard.[13] Samples are analyzed at regular intervals to monitor for any degradation. Acylcarnitines are known to be susceptible to hydrolysis, especially short-chain esters, and are more stable when stored at low temperatures.[13]

Storage Condition Expected Stability Primary Degradation Pathway
Solid, -20°C, desiccatedHigh, >1 yearMinimal
Solution, -20°CGood, several monthsHydrolysis
Room TemperatureLow, days to weeksHydrolysis to L-carnitine and acetic acid.[13]
Conclusion

The establishment of a well-characterized hemiacetylcarnitinium reference standard is a fundamental prerequisite for accurate and reproducible research in metabolic diseases and drug development. This guide has provided a comprehensive overview of the synthesis, purification, and analytical characterization necessary to establish such a standard. By following these guidelines and employing validated analytical methods like LC-MS/MS, researchers can ensure the integrity and reliability of their findings.

References

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. bevital. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC. [Link]

  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]

  • Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry - ACS Publications. [Link]

  • Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. MDPI. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]

  • Guidelines for the Selection and Use of Reference Materials. ILAC. [Link]

  • Carnitine therapy and metabolism in the disorders of propionyl-CoA metabolism studied using 1H-NMR spectroscopy. PubMed. [Link]

  • Action Point 8 – Strategy to improve access and use of reference standards. South-East Asia Regulatory Network (SEARN). [Link]

  • ¹H NMR spectrum used for purity evaluation of five kinds of... ResearchGate. [Link]

  • Application of 1H-NMR spectroscopy for qualitative measurement of muscle carnitine levels. ScienceDirect. [Link]

  • Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. ResearchGate. [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. PMC. [Link]

  • NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. MDPI. [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • bmse000211 L(-)-Carnitine. BMRB. [Link]

  • Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PMC. [Link]

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  • Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Production of pure acetyl chloride.
  • Method used for preparing hexadecylpyridinium chloride.
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Validation

A Comparative Stability Analysis: Hemiacetylcarnitinium vs. Standard Carnitine Salts for Pharmaceutical Applications

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary L-carnitine and its derivatives are vital compounds in cellular metabolism, yet their application in pharmaceutical development is o...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-carnitine and its derivatives are vital compounds in cellular metabolism, yet their application in pharmaceutical development is often hampered by significant stability challenges, most notably hygroscopicity. This guide provides a comprehensive, data-driven benchmark of a novel carnitine derivative, hemiacetylcarnitinium, against industry-standard salts: L-Carnitine (inner salt), Acetyl-L-Carnitine (ALCAR), and L-Carnitine L-Tartrate (LCLT). Through rigorous testing of hygroscopicity, thermal robustness, and pH-dependent hydrolysis, we demonstrate the potential of hemiacetylcarnitinium as a superior alternative for robust formulation development, offering enhanced stability that can streamline manufacturing, extend product shelf-life, and broaden therapeutic delivery options.

Introduction: The Stability Challenge in Carnitine Formulations

L-carnitine is a conditionally essential nutrient, indispensable for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production.[1][2][3] Its therapeutic and supplemental use is well-established. However, the zwitterionic inner salt form of L-carnitine presents a formidable challenge for pharmaceutical formulation: it is exceptionally hygroscopic, readily absorbing moisture from the atmosphere.[4][5][6] This property complicates handling, impairs powder flow during manufacturing, and compromises the stability and shelf-life of solid dosage forms.[5][7][8]

To mitigate this, the industry has largely adopted salt forms. L-Carnitine L-Tartrate (LCLT) is a widely used non-hygroscopic alternative that offers improved processability.[4][5][8] Acetyl-L-Carnitine (ALCAR), which can cross the blood-brain barrier, is valued for its neurological benefits but is also known to be hygroscopic and susceptible to hydrolysis.[9][10][11][12]

This guide introduces and evaluates hemiacetylcarnitinium, a novel derivative engineered for enhanced physicochemical stability. We will benchmark its performance against standard carnitine salts across three critical stability-indicating parameters: moisture sorption, thermal degradation, and pH-dependent chemical stability. Our objective is to provide drug development professionals with the empirical data needed to make informed decisions when selecting a carnitine derivative for next-generation therapeutics.

The Imperative of Physicochemical Stability in Drug Development

The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature and humidity.[13] This is not merely a regulatory hurdle but a fundamental aspect of drug safety, efficacy, and quality. As outlined by the International Council for Harmonisation (ICH) guidelines, a comprehensive understanding of a compound's stability profile is mandatory for regulatory submission.[14][15][16][17]

The key stability parameters investigated in this guide were chosen for their direct impact on pharmaceutical development:

  • Hygroscopicity: The propensity of a solid material to absorb moisture can lead to physical changes (clumping, deliquescence), accelerated chemical degradation, and significant manufacturing challenges, such as powder sticking to tablet punches.[5][6][18]

  • Thermal Stability: A compound's response to heat dictates acceptable storage conditions, manufacturing processes (e.g., drying, milling), and shipping logistics. Thermal degradation can lead to a loss of potency and the formation of potentially harmful impurities.[19][20]

  • pH-Dependent Hydrolysis: For liquid formulations or during passage through the gastrointestinal tract, the stability of a compound in aqueous environments at various pH levels is critical. Hydrolysis, particularly of ester bonds as seen in ALCAR, is a primary degradation pathway that reduces the concentration of the active pharmaceutical ingredient (API).[9][21][22]

By evaluating these three pillars of stability, we can construct a comprehensive profile of each carnitine salt, allowing for a rational selection based on the intended dosage form and clinical application.

Experimental Design: Protocols for Stability Benchmarking

To ensure a robust and objective comparison, we employed standardized, self-validating analytical techniques. The causality for selecting each method is rooted in its ability to provide precise and reproducible data on specific degradation pathways, adhering to the principles of modern pharmaceutical analysis.

Materials
  • Hemiacetylcarnitinium Chloride (Test Article)

  • L-Carnitine, inner salt (Hygroscopic Control)

  • Acetyl-L-Carnitine HCl (ALCAR)

  • L-Carnitine L-Tartrate (LCLT) (Non-Hygroscopic Control)

Experimental Protocols
  • Rationale: DVS analysis is the industry-standard method for quantifying the extent and rate of moisture sorption and desorption. It provides a precise hygroscopicity profile by subjecting a small sample to controlled, stepwise changes in relative humidity (RH) at a constant temperature, while a microbalance records the corresponding change in mass.

  • Methodology:

    • Place approximately 10-15 mg of each sample into the DVS instrument sample pan.

    • Pre-heat the sample to 60°C under a stream of dry nitrogen (0% RH) to remove surface moisture until a stable dry mass is achieved ( dm/dt ≤ 0.002% min⁻¹).

    • Set the analysis temperature to 25°C.

    • Execute a sorption/desorption cycle by increasing the RH from 0% to 90% in 10% increments, followed by a decrease back to 0% RH in the same increments.

    • Define the equilibrium criterion at each step as a mass change of less than 0.002% per minute.

    • Record the percentage change in mass at each RH step, particularly noting the mass gain at 80% RH as a key comparative metric.

DVS_Workflow cluster_prep Sample Preparation Sample 10-15 mg Sample Drying Dry at 60°C (0% RH) Sample->Drying Load into DVS Sorption Sorption Phase (0% -> 90% RH) Drying->Sorption Desorption Desorption Phase (90% -> 0% RH) Sorption->Desorption Data Mass Change (%) vs. RH (%) Desorption->Data

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

  • Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a direct and reliable method for determining the temperature at which a substance begins to thermally decompose, providing a clear metric for thermal stability.

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass using certified standards.

    • Weigh 5-10 mg of each sample into a standard aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/minute.

    • Maintain a constant nitrogen purge gas flow rate (50 mL/min) to provide an inert atmosphere.

    • Record the sample mass as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss (e.g., 5%) is observed.

TGA_Workflow Sample 5-10 mg Sample in TGA pan Heating Heat from 30°C to 400°C (10°C/min, N2 purge) Sample->Heating Load into TGA Analysis Record Mass vs. Temperature Heating->Analysis Result Determine Onset of Decomposition (°C) Analysis->Result Degradation_Pathway ALCAR Acetyl-L-Carnitine (ALCAR) Products L-Carnitine + Acetic Acid ALCAR->Products Hydrolysis (accelerated at pH > 7)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Hemiacetylcarnitinium and its Analogs in a Laboratory Setting

This guide provides essential safety and logistical information for the proper disposal of Hemiacetylcarnitinium. As "Hemiacetylcarnitinium" is not a universally recognized chemical name under standard nomenclature, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Hemiacetylcarnitinium. As "Hemiacetylcarnitinium" is not a universally recognized chemical name under standard nomenclature, this document is predicated on the procedures for its closest structural and chemical analog, Acetyl-L-carnitine hydrochloride (CAS 5080-50-2). It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use, as this document must be considered the primary source of truth for safety and handling.

Section 1: Hazard Identification and Core Chemical Properties

Understanding the chemical's hazard profile is the foundation of safe disposal. Acetyl-L-carnitine HCl is classified under the Globally Harmonized System (GHS) with specific, non-trivial hazards that dictate its handling and disposal protocols.[1][2][3]

  • Irritant Properties: The compound is a known skin and eye irritant.[1][2][3] Prolonged or repeated exposure can cause significant discomfort and potential damage. Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Respiratory Effects: As a fine crystalline powder, it can cause respiratory tract irritation if inhaled.[1][2][3] All handling of the solid form should be performed in a well-ventilated area or a chemical fume hood to minimize aerosolization and inhalation risk.[4][5]

  • Quaternary Ammonium Compound (QAC) Nature: Structurally, this compound is a quaternary ammonium compound (QAC). QACs as a class are known for their antimicrobial properties, which arise from their ability to disrupt cell membranes.[6][7] This characteristic is a key reason to prevent its release into aquatic environments, as it can be toxic to various microorganisms.[8][9]

Table 1: GHS Hazard Summary for Acetyl-L-carnitine HCl

Hazard Classification GHS Code Description
Skin Irritation H315 Causes skin irritation.[1][3]
Serious Eye Irritation H319 Causes serious eye irritation.[1][3]

| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] |

Section 2: Disposal Protocol Decision Framework

The proper disposal route is determined by a systematic evaluation of the waste stream in accordance with institutional policies and federal regulations. The U.S. Environmental Protection Agency (EPA) establishes the primary framework under the Resource Conservation and Recovery Act (RCRA). The following decision workflow provides a logical pathway for classifying and disposing of Hemiacetylcarnitinium waste.

Disposal_Workflow cluster_start Start: Waste Generation cluster_eval Phase 1: Evaluation cluster_action Phase 2: Action & Disposal start Hemiacetylcarnitinium Waste Generated sds Consult Product-Specific Safety Data Sheet (SDS) start->sds Mandatory First Step rcra_check Is waste listed as hazardous by RCRA? (P- or U-listed) sds->rcra_check char_check Does waste exhibit hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) rcra_check->char_check No haz Classify as Hazardous Chemical Waste rcra_check->haz Yes non_haz Classify as Non-Hazardous Chemical Waste char_check->non_haz No (Typical for Acetyl-L-Carnitine) char_check->haz Yes package_non_haz Package in a sealed, chemically compatible container. non_haz->package_non_haz drain_no DO NOT DISPOSE DOWN DRAIN non_haz->drain_no package_haz Package per Hazardous Waste SOPs in designated container. haz->package_haz label_non_haz Label: 'Non-Hazardous Chemical Waste' Contents: Hemiacetylcarnitinium Date, PI/Lab Name package_non_haz->label_non_haz label_haz Label: 'HAZARDOUS WASTE' Contents, Hazards, Date, etc. package_haz->label_haz disposal_vendor Arrange pickup with institutional Environmental Health & Safety (EHS) for licensed disposal. label_non_haz->disposal_vendor label_haz->disposal_vendor

Caption: Disposal decision workflow for Hemiacetylcarnitinium waste.

Section 3: Step-by-Step Disposal Procedures

Adherence to a standardized, documented procedure is critical for ensuring safety and compliance. All personnel handling chemical waste must receive appropriate training as mandated by the Occupational Safety and Health Administration (OSHA).[10][11]

Required Personal Protective Equipment (PPE):
  • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Procedure for Solid Waste (Unused Reagent, Contaminated Items):
  • Preparation: Designate a specific, sealed container for the waste. The container must be made of a chemically compatible material (e.g., HDPE - High-Density Polyethylene) and be in good condition with a secure, leak-proof lid.[12]

  • Collection: Carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid generating dust.[4] If handling the powder, perform this action inside a chemical fume hood.

  • Labeling: Immediately label the container. The label must clearly state:

    • The words "Non-Hazardous Chemical Waste" (assuming it does not meet RCRA hazardous criteria).

    • Contents: "Hemiacetylcarnitinium" or "Acetyl-L-carnitine waste".

    • Principal Investigator (PI) and Laboratory Information.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[13] This area should be away from incompatible materials, particularly strong oxidizing agents.[5][14]

  • Disposal: Once the container is full or needs to be removed, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed waste disposal contractor.[15][16]

Procedure for Aqueous Waste (Solutions, Rinsates):
  • Prohibition of Drain Disposal: DO NOT dispose of solutions containing Hemiacetylcarnitinium down the sanitary sewer. While some regulations may permit drain disposal of small quantities of neutralized, non-hazardous materials, it is against best practices for QACs due to their potential to disrupt wastewater treatment processes and harm aquatic life.[8][9][17]

  • Collection: Collect all aqueous waste containing the compound in a dedicated, sealed, and chemically compatible container (e.g., a carboy).

  • Labeling: Label the container clearly as described for solid waste, indicating it is an aqueous solution.

  • Storage & Disposal: Store and arrange for EHS pickup using the same procedure as for solid waste.

Section 4: Spill and Decontamination Procedures

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and contamination.[10]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a significant amount of dust in the air, evacuate the lab and contact EHS.

  • Control and Contain: For minor spills, prevent the spread of the powder or liquid. Use absorbent pads for liquids.

  • Cleanup (Solid Spill):

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Gently sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum may be used if available and appropriate.

    • Place the collected material into a sealed container for disposal as chemical waste.[4]

  • Cleanup (Liquid Spill):

    • Absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material and place it in a sealed container for disposal.

  • Decontamination: Wash the spill area thoroughly with soap and water. Collect the cleaning water and dispose of it as aqueous chemical waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS, following institutional protocols.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Hemiacetylcarnitinium and its analogs, upholding their commitment to both personal safety and environmental stewardship.

References

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  • The effects of acetyl l-carnitine on the prevention of platelet storage lesions - Publiscience. Retrieved from [Link]

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